Methyl 5-(2-furyl)isoxazole-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-12-9(11)6-5-8(14-10-6)7-3-2-4-13-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEZSUGFQUZAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80410522 | |
| Record name | methyl 5-(2-furyl)isoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80410522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33545-41-4 | |
| Record name | methyl 5-(2-furyl)isoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80410522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 5-(2-furyl)isoxazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a reliable and efficient multi-step synthesis pathway for Methyl 5-(2-furyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis proceeds through four key stages: oximation of 2-furaldehyde, a [3+2] cycloaddition to form the isoxazole core, subsequent hydrolysis to the carboxylic acid intermediate, and final esterification to yield the target molecule. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow.
I. Overall Synthesis Pathway
The synthesis of this compound is achieved through the following four-step reaction sequence:
-
Step 1: Synthesis of 2-Furfural Oxime from 2-Furaldehyde.
-
Step 2: Synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate via a [3+2] cycloaddition reaction.
-
Step 3: Hydrolysis to 5-(2-furyl)isoxazole-3-carboxylic Acid .
-
Step 4: Esterification to this compound .
Caption: Overall four-step synthesis pathway for this compound.
II. Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the key quantitative data for reagents and reaction conditions.
Step 1: Synthesis of 2-Furfural Oxime
This step involves the reaction of 2-furaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.
Experimental Protocol:
A mixture of 2-furaldehyde (1 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and a base such as sodium carbonate or sodium acetate (1.5 equivalents) is prepared in a suitable solvent like ethanol or a mixture of ethanol and water. The mixture is stirred at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is typically removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-furfural oxime, which can be further purified by recrystallization if necessary.
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 2-Furaldehyde | 1.0 eq | Starting material |
| Hydroxylamine Hydrochloride | 1.1 eq | Oximation reagent |
| Sodium Acetate | 1.3 eq | Base |
| Solvent | Ethanol/Water | - |
| Temperature | 60 °C | - |
| Reaction Time | Monitored by TLC | Typically a few hours |
| Yield | High | - |
Step 2: Synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate
This key step involves a [3+2] cycloaddition reaction between the in situ generated nitrile oxide from 2-furfural oxime and ethyl propiolate.[1]
Experimental Protocol:
To a stirring solution of 2-furfural oxime (1 equivalent) and ethyl propiolate (1.8 equivalents) in a suitable solvent such as dichloromethane, an aqueous solution of sodium hypochlorite (bleach, ~2.7 equivalents) is added dropwise. The reaction mixture is stirred vigorously at room temperature overnight. The organic layer is then separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Ethyl 5-(2-furyl)isoxazole-3-carboxylate.[1]
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 2-Furfural Oxime | 1.0 eq | Dipole precursor |
| Ethyl Propiolate | 1.8 eq | Dipolarophile |
| Sodium Hypochlorite (aq) | 2.7 eq | Oxidant for in situ nitrile oxide formation |
| Solvent | Dichloromethane | - |
| Temperature | Room Temperature | - |
| Reaction Time | Overnight | - |
| Yield | Moderate | [1] |
Step 3: Hydrolysis to 5-(2-furyl)isoxazole-3-carboxylic Acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid, a crucial intermediate for the final esterification step.
Experimental Protocol:
Ethyl 5-(2-furyl)isoxazole-3-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and water. An excess of a base, such as potassium hydroxide (3 equivalents), is added, and the mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC). After completion, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of 2-3 with a strong acid like hydrochloric acid. The precipitated solid, 5-(2-furyl)isoxazole-3-carboxylic acid, is collected by filtration, washed with cold water, and dried.
| Reagent/Parameter | Molar Ratio/Value | Notes |
| Ethyl 5-(2-furyl)isoxazole-3-carboxylate | 1.0 eq | Starting ester |
| Potassium Hydroxide | 3.0 eq | Hydrolyzing agent |
| Solvent | Ethanol/Water (2:1) | - |
| Temperature | Room Temperature | - |
| Reaction Time | Monitored by TLC | - |
| Yield | High | - |
Step 4: Esterification to this compound
The final step is the esterification of the carboxylic acid intermediate with methanol to yield the target compound.
Experimental Protocol:
5-(2-furyl)isoxazole-3-carboxylic acid (1 equivalent) is suspended in a suitable solvent like dichloromethane. The suspension is cooled in an ice bath, and thionyl chloride (1.2 equivalents) is added dropwise with stirring. After the addition, the mixture is stirred for a short period (e.g., 20 minutes) at low temperature and then allowed to warm to room temperature. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride. Methanol (2 equivalents) is then added to the residue, and the mixture is stirred at room temperature for several hours (e.g., 6 hours). After the reaction is complete, the excess methanol is evaporated, and the crude product is purified, for instance by recrystallization from a suitable solvent, to give this compound.
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 5-(2-furyl)isoxazole-3-carboxylic Acid | 1.0 eq | Starting acid |
| Thionyl Chloride | 1.2 eq | Activating agent |
| Methanol | 2.0 eq | Esterifying agent |
| Solvent | Dichloromethane | For acid chloride formation |
| Temperature | 0 °C to Room Temp. | - |
| Reaction Time | ~6-8 hours | - |
| Yield | Good to High | - |
III. Visualization of Key Processes
The following diagrams illustrate the core chemical transformations and the overall experimental workflow.
Caption: Key components of the [3+2] cycloaddition reaction.
Caption: Step-by-step experimental workflow for the synthesis.
This comprehensive guide provides a robust framework for the successful synthesis of this compound. Researchers are advised to adhere to standard laboratory safety practices and to monitor each reaction step carefully for optimal results. The provided protocols may be adapted and optimized based on specific laboratory conditions and available instrumentation.
References
"Methyl 5-(2-furyl)isoxazole-3-carboxylate" chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the chemical properties, synthesis, and characterization of Methyl 5-(2-furyl)isoxazole-3-carboxylate. This heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. This guide consolidates available data on its physicochemical properties and presents a detailed, two-step synthesis protocol. Visual diagrams are provided to clarify the synthetic workflow.
Chemical Properties and Identification
This compound is a heterocyclic compound featuring both a furan and an isoxazole ring. The isoxazole moiety, in particular, is a common scaffold in pharmacologically active molecules. While specific experimental data such as melting and boiling points are not widely reported, its fundamental properties have been established.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 33545-41-4 | [1] |
| Molecular Formula | C₉H₇NO₄ | [2] |
| Molecular Weight | 193.16 g/mol | [2] |
| Synonyms | Methyl 5-(furan-2-yl)isoxazole-3-carboxylate | [2] |
Synthesis Protocol
A direct, detailed synthesis for this compound is not explicitly detailed in readily available literature. However, a reliable two-step synthesis can be performed, starting from the corresponding ethyl ester, "Ethyl 5-(2-furyl)isoxazole-3-carboxylate". The process involves the hydrolysis of the ethyl ester to the carboxylic acid, followed by a standard esterification with methanol.
Step 1: Synthesis of 5-(2-furyl)isoxazole-3-carboxylic acid
This precursor is synthesized via the hydrolysis of Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate.[2]
Materials and Reagents:
-
Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate (4.14 g)
-
Tetrahydrofuran (THF) (130 mL)
-
Methanol (25 mL)
-
1N Lithium Hydroxide (LiOH) aqueous solution (80 mL)
-
1N Hydrochloric Acid (HCl)
-
Distilled water
Procedure:
-
In a suitable reaction vessel, dissolve Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate (4.14 g) in a mixture of THF (130 mL) and methanol (25 mL).[2]
-
Slowly add 80 mL of a 1N aqueous lithium hydroxide solution to the mixture.[2]
-
Stir the resulting reaction mixture at room temperature for 15 hours.[2]
-
After 15 hours, remove the organic solvents (THF and methanol) by distillation under reduced pressure.[2]
-
Acidify the remaining aqueous residue by adding 1N hydrochloric acid until a solid precipitate forms.[2]
-
Collect the solid product by filtration.
-
Wash the collected solid with distilled water and dry to yield 5-(2-furyl)isoxazole-3-carboxylic acid as a white solid (Expected yield: ~90%).[2]
Step 2: Esterification to this compound
This step involves a standard Fischer esterification of the carboxylic acid synthesized in Step 1.
Materials and Reagents:
-
5-(2-furyl)isoxazole-3-carboxylic acid (from Step 1)
-
Methanol (anhydrous, excess)
-
Sulfuric Acid (H₂SO₄, catalytic amount)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)
Procedure:
-
Suspend 5-(2-furyl)isoxazole-3-carboxylic acid in an excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid (a few drops) to the suspension.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product as necessary, typically via column chromatography on silica gel.
Synthetic Workflow Diagram
The following diagram illustrates the two-step synthesis pathway from the ethyl ester starting material to the final methyl ester product.
Spectroscopic Data
¹H-NMR of 5-(2-furyl)isoxazole-3-carboxylic acid:
-
Solvent: acetone-d₆
-
Frequency: 200 MHz
-
Shifts (δ): 7.90-7.86 (m, 1H), 7.19 (d, 1H), 7.00 (s, 1H), 6.77-6.73 (m, 1H)[2]
Logical Relationship in Synthesis
The synthesis of isoxazoles often relies on the 1,3-dipolar cycloaddition reaction. This key chemical transformation involves the reaction of a nitrile oxide with an alkyne. The following diagram outlines the general logical relationship for forming the core isoxazole ring structure present in the target molecule.
References
An In-Depth Technical Guide to Methyl 5-(2-furyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of Methyl 5-(2-furyl)isoxazole-3-carboxylate. This heterocyclic compound is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the isoxazole core in various bioactive molecules. This document details the key chemical data, outlines a plausible synthetic pathway with experimental protocols, and presents spectroscopic data for the precursor, offering a foundational resource for researchers in the field.
Core Molecular Structure and Properties
This compound is a heterocyclic compound featuring a central isoxazole ring substituted with a furan ring at the 5-position and a methyl carboxylate group at the 3-position. The molecular formula is C9H7NO4, and the molecular weight is 193.16 g/mol .
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| CAS Number | 33545-41-4 | [1] |
| Molecular Formula | C9H7NO4 | [2] |
| Molecular Weight | 193.16 | [1] |
| Storage Temperature | 2-8°C | [1] |
Table 2: Physical Properties of Ethyl 5-(2-furyl)isoxazole-3-carboxylate
| Property | Value | Reference |
| Melting Point | 49 °C | [3] |
| Boiling Point | 352.4 °C at 760 mmHg | [3] |
| Density | 1.233 g/cm³ | [3] |
| Flash Point | 166.9 °C | [3] |
Synthesis Pathway
The synthesis of this compound can be conceptually approached in a two-step process:
-
Formation of the Isoxazole Ring: A 1,3-dipolar cycloaddition reaction is a common and effective method for synthesizing the isoxazole core. This would involve the reaction of a nitrile oxide with an alkyne. For the target molecule, this would likely involve the in-situ generation of a nitrile oxide from an appropriate precursor, which then reacts with an acetylene derivative.
-
Esterification: The resulting 5-(2-furyl)isoxazole-3-carboxylic acid is then esterified to yield the final methyl ester product. Standard esterification methods, such as reaction with methanol in the presence of an acid catalyst or conversion to the acyl chloride followed by reaction with methanol, are applicable.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound was not found in the searched literature, a general procedure can be adapted from the synthesis of analogous compounds. The following protocols are based on established methods for isoxazole synthesis and esterification.
Synthesis of 5-(2-furyl)isoxazole-3-carboxylic acid (Precursor)
This procedure is based on the principles of 1,3-dipolar cycloaddition.
Materials:
-
Furan-2-carboxaldehyde
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
N-Chlorosuccinimide (NCS)
-
Propiolic acid
-
Triethylamine
-
Suitable solvents (e.g., ethanol, dichloromethane, diethyl ether)
Procedure:
-
Oxime Formation: Dissolve furan-2-carboxaldehyde and hydroxylamine hydrochloride in ethanol. Add a solution of sodium carbonate portion-wise and stir the mixture at room temperature. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure and extract the product with a suitable organic solvent.
-
Nitrile Oxide Generation and Cycloaddition: Dissolve the furan-2-carboxaldehyde oxime in a suitable solvent like dichloromethane. Add N-Chlorosuccinimide (NCS) to the solution to form the hydroximoyl chloride in situ. In a separate flask, dissolve propiolic acid and triethylamine in the same solvent. Slowly add the hydroximoyl chloride solution to the propiolic acid solution at a controlled temperature. Stir the reaction mixture until completion as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 5-(2-furyl)isoxazole-3-carboxylic acid.[2]
Synthesis of this compound
This protocol is adapted from the synthesis of Methyl 3-phenylisoxazole-5-carboxylate.[4]
Materials:
-
5-(2-furyl)isoxazole-3-carboxylic acid
-
Thionyl chloride (SOCl2)
-
Methanol (anhydrous)
-
Dichloromethane (anhydrous)
Procedure:
-
Acid Chloride Formation: Dissolve 5-(2-furyl)isoxazole-3-carboxylic acid in anhydrous dichloromethane and cool the solution in an ice bath. Add thionyl chloride dropwise with stirring. After the addition, allow the reaction to proceed for a specified time (e.g., 20 minutes) in the ice bath.[4]
-
Esterification: Remove the solvent and excess thionyl chloride under reduced pressure. To the resulting crude acid chloride, add anhydrous methanol and stir the mixture at room temperature for several hours (e.g., 6 hours).[4]
-
Work-up and Purification: Monitor the reaction by TLC. Upon completion, remove the methanol under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the final product, this compound.[4]
Spectroscopic Data and Characterization
Table 3: Spectroscopic Data for 5-(2-furyl)isoxazole-3-carboxylic acid (CAS: 98434-06-1)
| Spectroscopic Method | Observed Peaks / Data |
| ¹H NMR | Data available but specific shifts not detailed in search results. |
| ¹³C NMR | Data available but specific shifts not detailed in search results. |
| Infrared (IR) | Data available but specific wavenumbers not detailed in search results. |
| Mass Spectrometry (MS) | Data available but specific m/z values not detailed in search results. |
Researchers are advised to perform full spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) on the synthesized this compound to confirm its structure and purity.
Applications and Future Directions
Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural motifs, the furan and isoxazole rings, are present in numerous pharmaceuticals.
Future research could focus on:
-
The synthesis of a library of derivatives based on this core structure for biological screening.
-
Investigation of its potential as an intermediate in the synthesis of novel agrochemicals.
-
Exploring its coordination chemistry with various metal ions.
Conclusion
This technical guide has summarized the available information on this compound, providing a framework for its synthesis and characterization. While a detailed experimental protocol and full spectroscopic data for the title compound are yet to be published, the provided information on its precursor and analogous compounds offers a solid starting point for researchers. The versatile isoxazole core suggests that this compound and its derivatives hold significant promise for future applications in drug discovery and materials science.
References
Spectroscopic and Synthetic Profile of Methyl 5-(2-furyl)isoxazole-3-carboxylate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Methyl 5-(2-furyl)isoxazole-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of specific experimental data for the methyl ester, this document presents data for the closely related analogue, Ethyl 5-(2-furyl)isoxazole-3-carboxylate, as a valuable proxy.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra are crucial for the structural elucidation of the molecule. For the ethyl analogue, the characteristic signals of the ethyl group (a quartet and a triplet) would be replaced by a singlet for the methyl group in this compound, typically appearing around 3.8-4.0 ppm in the 1H NMR spectrum. The signals for the furan and isoxazole rings are expected to be largely similar.
Table 1: Predicted 1H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | dd | 1H | H-5 (furan) |
| ~7.2 | d | 1H | H-3 (furan) |
| ~6.9 | s | 1H | H-4 (isoxazole) |
| ~6.6 | dd | 1H | H-4 (furan) |
| ~3.9 | s | 3H | -OCH3 |
Table 2: Predicted 13C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (ester) |
| ~160 | C-3 (isoxazole) |
| ~158 | C-5 (isoxazole) |
| ~146 | C-5 (furan) |
| ~144 | C-2 (furan) |
| ~115 | C-3 (furan) |
| ~112 | C-4 (furan) |
| ~105 | C-4 (isoxazole) |
| ~53 | -OCH3 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3100 | Medium | C-H stretching (aromatic/heteroaromatic) |
| ~2950 | Medium | C-H stretching (methyl) |
| ~1730 | Strong | C=O stretching (ester) |
| ~1600, ~1500 | Medium-Strong | C=C and C=N stretching (furan and isoxazole rings) |
| ~1250 | Strong | C-O stretching (ester) |
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 193 | Molecular ion [M]+ |
| 162 | [M - OCH3]+ |
| 134 | [M - COOCH3]+ |
| 95 | Furan fragment |
Experimental Protocols
A general and plausible synthetic route to this compound involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. A common precursor for the nitrile oxide is an oxime, which can be oxidized in situ.
Synthesis of this compound
Materials:
-
Methyl propiolate
-
2-Furaldehyde oxime
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
A solution of 2-furaldehyde oxime (1.0 eq) and methyl propiolate (1.2 eq) in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled to 0 °C in an ice bath.
-
N-Chlorosuccinimide (1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Triethylamine (1.5 eq) is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Experimental Workflow Visualization
The synthesis of this compound can be visualized as a straightforward workflow.
Caption: Synthetic workflow for this compound.
Signaling Pathways and Logical Relationships
As a synthetic intermediate and building block, this compound is not known to be directly involved in specific biological signaling pathways. Its utility lies in its potential for modification and incorporation into larger, more complex molecules with potential biological activity. The logical relationship of this compound is primarily within the realm of synthetic organic chemistry, serving as a versatile scaffold for the synthesis of various derivatives.
The isoxazole ring is a known pharmacophore present in several approved drugs, and furan rings are also common in bioactive molecules. The combination of these two heterocycles in this compound makes it an attractive starting material for the exploration of new chemical entities in drug discovery programs.
Caption: Logical relationships of this compound.
An In-depth Technical Guide to Methyl 5-(2-furyl)isoxazole-3-carboxylate (CAS: 33545-41-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 5-(2-furyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, a probable synthetic route, and potential biological activities based on structurally related compounds. Experimental protocols for synthesis and biological evaluation are also provided to facilitate further research.
Chemical and Physical Properties
This compound is a small organic molecule featuring a central isoxazole ring substituted with a furan ring at the 5-position and a methyl ester at the 3-position. The isoxazole and furan rings are both aromatic heterocycles known to be present in various biologically active compounds. The physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 33545-41-4 | N/A |
| Molecular Formula | C₉H₇NO₄ | N/A |
| Molecular Weight | 193.16 g/mol | N/A |
| Storage Temperature | 2-8°C | [1] |
Synthesis
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of isoxazole derivatives.
Step 1: Synthesis of 5-(2-furyl)isoxazole-3-carboxylic acid
A common method for forming the isoxazole ring is through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The carboxylic acid can be obtained by using propiolic acid as the alkyne source.
-
Materials: Furan-2-carboxaldehyde, hydroxylamine hydrochloride, sodium hydroxide, propiolic acid, and a suitable oxidizing agent (e.g., N-chlorosuccinimide or chloramine-T).
-
Procedure:
-
Prepare furan-2-aldoxime by reacting furan-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base.
-
Generate the corresponding hydroximoyl chloride by reacting the aldoxime with N-chlorosuccinimide in a suitable solvent like DMF.
-
In situ generate the furan-2-carbonitrile oxide by treating the hydroximoyl chloride with a base (e.g., triethylamine).
-
React the nitrile oxide with propiolic acid in a suitable solvent.
-
Purify the resulting 5-(2-furyl)isoxazole-3-carboxylic acid by recrystallization or column chromatography.
-
Step 2: Esterification to this compound [2]
-
Materials: 5-(2-furyl)isoxazole-3-carboxylic acid, thionyl chloride, methanol, dichloromethane.
-
Procedure:
-
Dissolve 5-(2-furyl)isoxazole-3-carboxylic acid (1 equivalent) in dichloromethane.
-
Add thionyl chloride (1.2 equivalents) dropwise to the solution while stirring in an ice bath for 20 minutes.
-
Remove the solvent under reduced pressure.
-
Add methanol (2 equivalents) to the residue and stir for 6 hours at room temperature.
-
Purify the resulting this compound by column chromatography or recrystallization.
-
Spectral Data (Predicted)
While specific spectral data for this compound is not available, the following are predicted 1H and 13C NMR chemical shifts based on the analysis of similar isoxazole structures.[3][4]
Predicted 1H and 13C NMR Data
| Data Type | Predicted Chemical Shifts (ppm) and Multiplicity |
| 1H NMR | ~7.7 (d, 1H, furan-H5), ~7.2 (d, 1H, furan-H3), ~6.8 (s, 1H, isoxazole-H4), ~6.6 (dd, 1H, furan-H4), ~3.9 (s, 3H, OCH₃) |
| 13C NMR | ~168 (C=O, ester), ~162 (isoxazole-C3), ~158 (isoxazole-C5), ~145 (furan-C2), ~144 (furan-C5), ~112 (furan-C4), ~110 (furan-C3), ~105 (isoxazole-C4), ~52 (OCH₃) |
Potential Biological and Pharmacological Activities
The isoxazole scaffold is a well-established pharmacophore present in numerous approved drugs. Derivatives of isoxazole have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[5] The presence of the furan ring may also contribute to the biological profile of the molecule.
Based on studies of structurally similar compounds, this compound is a candidate for investigation in the following areas:
-
Antimicrobial Activity: Isoxazole derivatives have shown promise as antibacterial and antifungal agents.[6] The specific activity of this compound would need to be evaluated against a panel of pathogenic bacteria and fungi.
-
Anticancer Activity: Many isoxazole-containing compounds have been reported to exhibit cytotoxic activity against various cancer cell lines.[5][7] The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation.
-
Enzyme Inhibition: Isoxazole derivatives have been identified as inhibitors of various enzymes, including cyclooxygenases (COX).[4]
Workflow for Biological Screening:
Caption: A general workflow for the biological evaluation of the target compound.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [5]
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Materials: Cancer cell lines (e.g., HeLa, MCF-7), Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), 96-well plates.
-
Procedure:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [6]
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Materials: Bacterial or fungal strains, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, this compound.
-
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Add the microbial inoculum to each well.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion
This compound is a heterocyclic compound with potential for further investigation in drug discovery. While specific data on this molecule is limited, its structural similarity to other biologically active isoxazoles suggests that it may possess valuable pharmacological properties. The synthetic and experimental protocols provided in this guide offer a framework for researchers to synthesize, characterize, and evaluate the biological potential of this compound. Further studies are warranted to fully elucidate its chemical and biological profile and to explore its potential as a lead compound for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Heterocyclic Building Block: A Technical Guide to Methyl 5-(2-furyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and applications of Methyl 5-(2-furyl)isoxazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. This document provides detailed experimental protocols, comprehensive data, and visualizations to support its use in the development of novel bioactive compounds.
Chemical Identity and Physical Properties
This compound is a fine chemical raw material with the molecular formula C₉H₇NO₄ and a molecular weight of 193.16 g/mol . It is recognized by the CAS Number 33545-41-4. For optimal stability, it should be stored in a dry, sealed environment at 2-8°C.[1]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₄ | [1] |
| Molecular Weight | 193.16 g/mol | [1] |
| CAS Number | 33545-41-4 | |
| Storage Temperature | 2-8°C | [1] |
Synthesis of this compound
The primary and most effective method for synthesizing this compound is through a 1,3-dipolar cycloaddition reaction. This involves the in situ generation of 2-furyl nitrile oxide from 2-furfuraldoxime, which then reacts with methyl propiolate. It is important to note that this reaction yields a mixture of two regioisomers: this compound and Methyl 3-(2-furyl)isoxazole-5-carboxylate. The ratio of these isomers is influenced by the solvent used in the reaction.
A study on the synthesis of the analogous ethyl ester, Ethyl 5-(2-furyl)isoxazole-3-carboxylate, demonstrated that the use of dichloromethane as a solvent favors the formation of the desired 3,5-disubstituted isoxazole.[2]
Detailed Experimental Protocol
The following protocol is adapted from the synthesis of the ethyl ester analog and is expected to yield the target methyl ester with high fidelity.[2]
Materials:
-
2-Furfuraldoxime
-
Methyl propiolate
-
Sodium hypochlorite solution (e.g., commercial bleach)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-furfuraldoxime and methyl propiolate in dichloromethane.
-
While stirring vigorously at room temperature, add the sodium hypochlorite solution dropwise. The reaction is exothermic and should be controlled.
-
Continue stirring overnight at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to separate the two regioisomers.
-
Combine the fractions containing the desired product and evaporate the solvent to obtain pure this compound.
Table 2: Solvent Effects on Regioselectivity (Adapted from Ethyl Ester Synthesis)
| Solvent | Ratio of 3,5-isomer to 3,4-isomer | Reference |
| Dichloromethane | 3.4 : 1 | [2] |
| Toluene | 2.0 : 1 | [2] |
| Ethanol | 1.9 : 1 | [2] |
| Dimethyl sulfoxide | 1.5 : 1 | [2] |
Reactivity and Chemical Transformations
The isoxazole ring in this compound is a versatile scaffold that can undergo various chemical transformations, making it a valuable intermediate in multi-step syntheses.
-
Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-(2-furyl)isoxazole-3-carboxylic acid, under basic conditions. This carboxylic acid can then be coupled with various amines to form a diverse library of amides.
-
Amide Coupling: The carboxylic acid derivative can be activated and coupled with a wide range of amines to generate isoxazole-3-carboxamides, a class of compounds with known biological activities.
-
Ring Opening: The isoxazole ring can be susceptible to reductive cleavage under certain conditions, such as catalytic hydrogenation, which can lead to the formation of enaminones. This reactivity opens up pathways to different classes of compounds.
Applications in Drug Discovery and Medicinal Chemistry
The isoxazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates.[3] Isoxazole-containing compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][4] this compound serves as a key starting material for the synthesis of novel drug candidates.
The ethyl ester analog, Ethyl 5-(2-furyl)isoxazole-3-carboxylate, is a known key intermediate in the synthesis of pharmaceutical drugs.[5] Its unique isoxazole ring structure contributes to the development of new medications with potential therapeutic applications.[5] This strongly suggests that the methyl ester can be similarly employed in drug discovery programs.
Derivatives of isoxazole-3-carboxylates have shown promise in various therapeutic areas:
-
Anticancer Agents: Isoxazole-carboxamide derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.[6]
-
Antimicrobial Agents: The isoxazole scaffold is present in several antibacterial and antifungal drugs.[7]
-
Anti-inflammatory Agents: Certain isoxazole derivatives have demonstrated anti-inflammatory properties.[3]
The general workflow for utilizing this compound in a drug discovery program is outlined below.
Conclusion
This compound is a highly valuable and versatile heterocyclic building block with significant potential in drug discovery and materials science. Its straightforward synthesis via 1,3-dipolar cycloaddition and the diverse reactivity of its functional groups make it an attractive starting material for the creation of novel and complex molecules. The established biological importance of the isoxazole scaffold further underscores the utility of this compound in the development of new therapeutic agents. This guide provides a solid foundation of data and protocols to facilitate its application in research and development.
References
- 1. This compound CAS#: 33545-41-4 [m.chemicalbook.com]
- 2. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. lookchem.com [lookchem.com]
- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Versatile Scaffold: Methyl 5-(2-furyl)isoxazole-3-carboxylate as a Cornerstone for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Among the myriad of isoxazole-containing building blocks, Methyl 5-(2-furyl)isoxazole-3-carboxylate stands out as a versatile starting material for the synthesis of novel therapeutic agents. Its unique structural features, combining the electron-rich furan ring with the isoxazole core and a reactive ester group, provide a foundation for the development of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide delves into the synthesis, potential applications, and biological evaluation of derivatives originating from this promising scaffold.
Chemical Properties and Synthesis
This compound, with the chemical formula C₉H₇NO₄ and a molecular weight of 193.16 g/mol , serves as a key intermediate in organic synthesis. While specific data for the methyl ester is not extensively documented, its ethyl ester counterpart, Ethyl 5-(2-furyl)isoxazole-3-carboxylate, is well-characterized and its properties are often analogous.
The primary route for the synthesis of the 5-(2-furyl)isoxazole-3-carboxylate core is through a 1,3-dipolar cycloaddition reaction. This powerful transformation typically involves the reaction of a nitrile oxide with an alkyne.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of a 5-Substituted Isoxazole-3-carboxylate
Materials:
-
Furan-2-carboxaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
N-Chlorosuccinimide (NCS) or Sodium hypochlorite (bleach)
-
Methyl propiolate
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Triethylamine (or another suitable base)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Preparation of Furan-2-carboxaldehyde Oxime:
-
Dissolve furan-2-carboxaldehyde in a suitable solvent (e.g., ethanol/water mixture).
-
Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) to the aldehyde solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by removing the solvent and extracting the product. Purify if necessary.
-
-
In situ Generation of Furan-2-carbonitrile oxide and Cycloaddition:
-
Dissolve the furan-2-carboxaldehyde oxime in an anhydrous solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) to the solution.
-
Cool the mixture in an ice bath and slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite).
-
Once the formation of the nitrile oxide is observed (can be monitored by TLC), add methyl propiolate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the nitrile oxide is consumed.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
-
Applications in Drug Discovery
The 5-(2-furyl)isoxazole-3-carboxylate scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. The ester functionality can be readily converted to amides, hydrazides, and other functional groups, allowing for the exploration of a large chemical space.
Anticancer Activity
Derivatives of the isoxazole core have demonstrated significant potential as anticancer agents. The furan moiety can participate in various interactions with biological targets, and modifications of the carboxylate group can modulate the compound's pharmacokinetic and pharmacodynamic properties.
For instance, a series of novel isoxazole-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. While not directly derived from the title compound, these studies provide a strong rationale for its use in anticancer drug discovery.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isoxazole-Carboxamide Derivatives | HeLa (Cervical Cancer) | 15.48 | [1][2] |
| Isoxazole-Carboxamide Derivatives | Hep3B (Liver Cancer) | ~23 | [2] |
| 5-(Thiophen-2-yl)isoxazole Derivative (TTI-6) | MCF-7 (Breast Cancer) | 1.91 | [3] |
Antimicrobial Activity
The isoxazole scaffold is also a well-known pharmacophore in the development of antimicrobial agents. By modifying the core structure, researchers have developed compounds with potent activity against various bacterial and fungal strains.
| Compound Class | Microorganism | MIC (µM) | Reference |
| 5-Methylisoxazole-3-Carboxamide Derivatives | Mycobacterium tuberculosis H37Rv | 3.125 | [4] |
| 5-Methylisoxazole-3-Carboxamide Derivatives | Bacillus subtilis | 6.25 | [4] |
| 5-Methylisoxazole-3-Carboxamide Derivatives | Escherichia coli | 6.25 | [4] |
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound have not been elucidated, research on related isoxazole derivatives points to several potential mechanisms of action in cancer. These include the induction of apoptosis, inhibition of key enzymes like topoisomerase, and modulation of signaling pathways involved in cell proliferation and survival.
Potential Anticancer Mechanisms of Isoxazole Derivatives
Caption: Potential anticancer mechanisms of action for isoxazole derivatives.
Conclusion
This compound represents a highly valuable and versatile starting material for the discovery of new drugs. Its synthetic accessibility, coupled with the proven track record of the isoxazole scaffold in medicinal chemistry, makes it an attractive core for the development of novel therapeutic agents. Further exploration of the chemical space around this scaffold is warranted and holds significant promise for identifying new drug candidates with improved efficacy and safety profiles for a range of diseases, particularly in the areas of oncology and infectious diseases. The data from analogous compounds strongly suggests that derivatives of this molecule are likely to exhibit interesting biological activities, making it a prime candidate for further investigation in drug discovery programs.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Isoxazole-3-Carboxylate Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, and its derivatives, particularly isoxazole-3-carboxylate esters, have emerged as a class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising molecules, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.
Synthesis of Isoxazole-3-Carboxylate Esters
The synthesis of isoxazole-3-carboxylate esters is most commonly achieved through 1,3-dipolar cycloaddition reactions. A prevalent method involves the reaction of a nitrile oxide with an alkyne. For instance, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate can be synthesized from the NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water.[1] Another approach involves the cyclization of 3-substituted-3-oxopropionates with hydroxylamine hydrochloride in an alkaline aqueous solution to yield 3-substituted-4-isoxazole-5-ketones, which can be further processed to the desired carboxylic acid and subsequently esterified.
Anticancer Activity
Isoxazole-3-carboxylate ester derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, inhibition of protein kinases, and disruption of cell signaling pathways.
Quantitative Anticancer Data
The cytotoxic effects of various isoxazole-3-carboxylate ester derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | Colo205 | 9.179 | [2] |
| HepG2 | 7.55 | [2] | |
| B16F1 | >40 | [2] | |
| HeLa | 40.85 | [2] | |
| 2e | B16F1 | 0.079 | [2] |
| MYM4 | CaCo-2 | 10.22 | [3] |
| Hep3B | 4.84 | [3] | |
| HeLa | 1.57 | [3] | |
| TTI-4 | MCF-7 | 2.63 | [4] |
Mechanism of Action: Apoptosis Induction
A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a cascade of signaling molecules.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of numerous diseases. Isoxazole-3-carboxylate esters have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Anti-inflammatory Data
The inhibitory activity of isoxazole derivatives against COX-1 and COX-2 enzymes is a key indicator of their anti-inflammatory potential.
| Compound ID | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| A13 | 64 | 13 | 4.92 | [5] |
| MYM1 | 4.1 | - | - | [3] |
| MYM4 | - | <240 | >4 | [3] |
| IXZ3 | - | 950 | - | [6] |
Mechanism of Action: NF-κB Signaling Pathway Inhibition
The transcription factor NF-κB plays a central role in regulating the inflammatory response. Some isoxazole derivatives have been shown to inhibit the NF-κB signaling pathway.
Antimicrobial Activity
The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Isoxazole-3-carboxylate esters have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Microorganism | MIC (µM) | Reference |
| 9d | Mycobacterium tuberculosis (replicating) | 0.2 | [7] |
| Mycobacterium tuberculosis (non-replicating) | 2.6 | [7] | |
| 1e,f; 2d; 4a | Staphylococcus epidermidis 756 | 56.2 µg/mL | [8] |
| 3a | Pseudomonas aeruginosa ATCC 27853 | 14 µg/mL | [8] |
| 1d,e; 3a; 4a; 6i,j | Candida albicans 128 | 14 µg/mL | [8] |
Neuroprotective Activity
Certain isoxazole derivatives have been identified as modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in synaptic transmission and plasticity in the central nervous system. This activity suggests their potential in treating neurological disorders.[9]
Mechanism of Action: AMPA Receptor Modulation
Some isoxazole-3-carboxylate derivatives act as positive allosteric modulators (PAMs) of AMPA receptors, enhancing the receptor's response to glutamate.
Experimental Protocols
General Procedure for Synthesis of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate[1]
-
A solution of NaOH (4.24 M, 0.040 mL, 0.170 mmol) is added to a mixture of propargyl benzoate (272 mg, 1.70 mmol), ethyl nitroacetate (564 mg, 4.24 mmol), water (4160 mg), and ethanol (1280 mg).
-
The mixture is vigorously stirred in a sealed tube at 60 °C for 16 hours.
-
The reaction mixture is concentrated, and the residue is purified by flash chromatography on silica gel.
Cell Viability (MTT) Assay[10]
-
Seed cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight.
-
Treat the cells with various concentrations of the isoxazole derivative for 24 or 48 hours.
-
Add MTT solution (1 mg/mL) to each well.
-
Incubate for a further period to allow formazan crystal formation.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
In Vitro COX Inhibition Assay[5]
-
A COX inhibitor screening assay kit is used to measure the peroxidase activity of COX.
-
The assay monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
The test compound is incubated with the COX enzyme (COX-1 or COX-2).
-
The reaction is initiated by the addition of arachidonic acid.
-
The rate of TMPD oxidation is measured, and the IC50 value is calculated from the concentration-inhibition response curve.
Antimicrobial Broth Microdilution Assay[11][12]
-
Prepare serial two-fold dilutions of the isoxazole derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
Isoxazole-3-carboxylate esters represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in anticancer, anti-inflammatory, antimicrobial, and neuroprotective models warrants further investigation and development. The synthetic accessibility and the potential for structural modification make this scaffold an attractive starting point for the design of novel therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals to explore the full potential of this important class of molecules.
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.aalto.fi [research.aalto.fi]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Furan Ring in Modulating the Bioactivity of Isoxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the furan ring into isoxazole scaffolds has emerged as a powerful approach in medicinal chemistry for the development of novel therapeutic agents. This technical guide delves into the multifaceted role of the furan moiety, exploring its influence on the synthesis, physicochemical properties, and diverse biological activities of isoxazole derivatives. By examining structure-activity relationships and providing detailed experimental insights, this document aims to equip researchers with the knowledge to rationally design and develop next-generation furan-isoxazole-based drugs.
Introduction: The Furan-Isoxazole Hybrid Scaffold
The isoxazole ring is a well-established "privileged structure" in drug discovery, known for its presence in a variety of clinically approved drugs.[1] Its fusion or linkage with a furan ring, another biologically significant heterocycle, creates a unique chemical entity with modulated electronic and steric properties.[2][3] The electron-rich nature of the furan ring can significantly influence the reactivity and biological interactions of the entire molecule, often enhancing binding affinity to target proteins and improving pharmacokinetic profiles.[4][5] This synergistic combination has led to the discovery of furan-isoxazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][6][7][8]
Synthesis of Furan-Containing Isoxazole Derivatives
A prominent and efficient method for the synthesis of fused furan-isoxazole systems, such as furo[3,4-d]isoxazole derivatives, is the intramolecular nitrile oxide cycloaddition (INOC) reaction.[9] This reaction proceeds via the in-situ generation of a nitrile oxide from a furan-aldoxime precursor, which then undergoes a [3+2] cycloaddition with the endocyclic double bond of the furan ring.[9] This method is favored for its high regioselectivity and stereoselectivity.[9]
General Synthetic Workflow
The synthesis of isoxazole derivatives, including those containing a furan moiety, often follows a generalized pathway that can be adapted based on the desired substitution patterns.
Caption: Generalized synthetic pathway to substituted isoxazoles.
Experimental Protocol: Synthesis of 3-(4-bromophenyl)-5-(1-methyl-1H-pyrrol-2-yl)isoxazole
This protocol details a representative synthesis of a furan-analogous (pyrrole-containing) isoxazole derivative, illustrating the key chemical transformations.[10]
Step 1: Chalcone Formation
-
To a solution of 1-(4-bromophenyl)ethan-1-one (1.0 eq) and 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in ethanol, add a 40% aqueous solution of sodium hydroxide (2.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry to obtain the chalcone derivative, (E)-1-(4-bromophenyl)-3-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one.
Step 2: Isoxazole Ring Formation (Cyclization)
-
Dissolve the chalcone intermediate (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.
-
Add sodium acetate (2.0 eq) to the mixture in hot acetic acid.
-
Reflux the resulting mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield the final product, 3-(4-bromophenyl)-5-(1-methyl-1H-pyrrol-2-yl)isoxazole.
Role of the Furan Ring in Biological Activity
The furan ring plays a crucial role in defining the biological activity of isoxazole derivatives. Its electron-rich nature and ability to act as a bioisostere for other aromatic systems like phenyl or thiophene rings allow for fine-tuning of the molecule's properties.[4][11]
Anticancer Activity
Numerous studies have highlighted the anticancer potential of furan-isoxazole derivatives.[7][11][12][13] The furan moiety can contribute to the cytotoxic activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
3.1.1. Structure-Activity Relationship (SAR) Insights
-
Bioisosteric Replacement: The substitution of a furan ring with other heterocycles like thiophene or pyrrole can significantly alter the anticancer potency and selectivity.[11]
-
Substituents on Pendant Aryl Rings: The nature and position of substituents on other aryl rings within the molecule are critical. For instance, electron-withdrawing groups like chlorine on a phenyl ring can enhance cytotoxic activity.[11]
-
Substituents on the Fused Ring System: Modifications on the furan ring itself, such as the introduction of a bromine atom, can influence activity, though the effects are not always predictable.[11]
3.1.2. Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative furan-containing isoxazole derivatives against various cancer cell lines.
| Compound ID | Fused/Linked Ring | Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |
| A-1 | Furan | H | MCF-7 (Breast) | 12.5 | [11] |
| A-2 | Furan | 4-Cl-Phenyl | MCF-7 (Breast) | 5.2 | [11] |
| A-3 | Furan | Br | MCF-7 (Breast) | 15.8 | [11] |
| B-1 | Thiophene | H | MCF-7 (Breast) | 18.3 | [11] |
| B-2 | Thiophene | 4-OCH3-Phenyl | MCF-7 (Breast) | 8.9 | [11] |
| 42 | Furan (Furfuryl) | - | MCF-7 (Breast) | Not specified as promoting anti-inflammatory and anticancer effects | [7] |
| 37 | Isoxazole-Indole | - | 29 different cell lines | Potent activity | [7] |
3.1.3. Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the furan-isoxazole derivatives in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Furan-isoxazole derivatives have also demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.[8][14][15] The furan ring is a key pharmacophore that contributes to their mechanism of action, which can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
3.2.1. Quantitative Data on Antimicrobial Activity
The following table presents the in vitro antimicrobial activity of selected furan-isoxazole derivatives.
| Compound ID | Target Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 5a | S. aureus (Gram +) | 18 | 40 | [8] |
| 5c | E. coli (Gram -) | 16 | 40 | [8] |
| 5e | A. niger (Fungus) | 15 | 40 | [8] |
| 5f | S. aureus (Gram +) | 17 | 40 | [8] |
| 5i | E. coli (Gram -) | 19 | 40 | [8] |
Note: MIC values were tested at a concentration of 40 µg/ml.
Anti-inflammatory Activity
Certain furan-isoxazole derivatives have been shown to possess anti-inflammatory properties. For example, 3-(2-hydroxyphenyl)-1-(5-methyl-furan-2-yl) propenone has been observed to suppress various proinflammatory mediators and selectively inhibit the p38/AFT-2 and AP-1 signaling pathways.
Signaling Pathways and Experimental Workflows
The biological activity of furan-isoxazole derivatives is often mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action.
Caption: A representative MAPK/ERK signaling pathway often targeted by kinase inhibitors.
Caption: A general experimental workflow for the discovery and optimization of anticancer compounds.
Conclusion and Future Directions
The furan ring is a pivotal component in the design of novel isoxazole derivatives with significant therapeutic potential. Its unique electronic and steric properties contribute to enhanced biological activity across a range of diseases, including cancer and microbial infections. The structure-activity relationship data clearly indicates that strategic modifications of the furan ring and its substituents can lead to the development of more potent and selective drug candidates.
Future research should focus on expanding the chemical diversity of furan-isoxazole libraries and exploring their efficacy in more complex biological models. A deeper understanding of their mechanisms of action and the identification of their specific molecular targets will be crucial for advancing these promising compounds into clinical development. The continued exploration of the furan-isoxazole scaffold holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
- 1. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 6. espublisher.com [espublisher.com]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 13. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jcpr.humanjournals.com [jcpr.humanjournals.com]
The Pivotal Role of Methyl 5-(2-furyl)isoxazole-3-carboxylate in Modern Agrochemical Synthesis: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
The escalating global demand for food security necessitates the development of novel, effective, and environmentally conscious crop protection agents. In this context, heterocyclic compounds, particularly those containing the isoxazole scaffold, have emerged as a cornerstone in the synthesis of advanced agrochemicals. Among these, Methyl 5-(2-furyl)isoxazole-3-carboxylate stands out as a versatile and highly valuable building block. Its unique structural features allow for the creation of a diverse array of potent fungicides, herbicides, and insecticides. This technical guide provides an in-depth exploration of the synthesis, applications, and biological activities of agrochemicals derived from this pivotal precursor.
Core Synthesis and Derivatization
This compound serves as a key intermediate for the introduction of the 5-(2-furyl)isoxazole-3-carboxamide moiety, a recognized pharmacophore in numerous biologically active molecules. The primary route for its utilization in agrochemical synthesis involves the conversion of the methyl ester to a more reactive intermediate, such as a carboxylic acid or an acid chloride, followed by amidation with various substituted amines. This modular approach allows for the systematic modification of the final molecule to optimize biological activity and physicochemical properties.
A general synthetic workflow for the derivatization of this compound into target agrochemical candidates is depicted below.
Applications in Agrochemical Development
The isoxazole ring is a privileged structure in agrochemical design due to its metabolic stability and ability to engage in various biological interactions. Derivatives of this compound have demonstrated significant potential across the three major classes of crop protection agents.
Fungicidal Activity
A significant area of application for isoxazole derivatives is in the development of novel fungicides. The 5-(2-furyl)isoxazole-3-carboxamide scaffold has been incorporated into molecules targeting key fungal enzymes. While specific data for derivatives of this compound is proprietary or dispersed in patent literature, studies on analogous 5-methylisoxazole-4-carboxylic oxime esters have shown promising results against a range of plant pathogens. For instance, certain compounds exhibit potent activity against Botrytis cinerea and Rhizoctonia solani.[1]
The proposed mode of action for many isoxazole-based fungicides involves the inhibition of crucial cellular processes in the target fungi. One of the well-established mechanisms for isoxazole-containing fungicides is the disruption of sterol biosynthesis, specifically the demethylation of sterols, which are essential components of fungal cell membranes. This inhibition leads to the accumulation of toxic sterol precursors and ultimately cell death.
Herbicidal Activity
Isoxazole derivatives have also been successfully developed as herbicides. For example, N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides have been designed and synthesized, demonstrating potent herbicidal activity.[2] These compounds can act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and tocopherols. Inhibition of HPPD leads to a bleaching effect in susceptible plants due to the disruption of carotenoid biosynthesis. While direct analogues from this compound are under investigation, the structural similarity suggests a high potential for developing novel herbicides based on this core.
Insecticidal Activity
The isoxazole scaffold is present in several commercial insecticides. Aryl isoxazoline derivatives containing a pyrazole-5-carboxamide motif have shown excellent insecticidal activity against various pests.[3] These compounds often act as antagonists of the gamma-aminobutyric acid (GABA) receptor in the insect nervous system, leading to hyperexcitation, convulsions, and death. The derivatization of this compound provides a promising avenue for the discovery of new insecticidal agents with potentially novel modes of action.
Quantitative Biological Activity Data
The following tables summarize the biological activity of representative isoxazole derivatives, highlighting the potential of this chemical class in agrochemical applications. It is important to note that these are analogous compounds, and the activity of direct derivatives of this compound may vary.
Table 1: Fungicidal Activity of Isoxazole Derivatives
| Compound Class | Target Fungi | Activity | Reference |
| 5-methylisoxazole-4-carboxylic oxime esters | Botrytis cinerea | EC50 = 1.95 µg/mL for compound 5g | [1] |
| 5-methylisoxazole-4-carboxylic oxime esters | Rhizoctonia solani | Moderate to good activity | [1] |
| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | Fusarium graminearum, Thanatephorus cucumeris, Botrytis cinerea, Fusarium oxysporum | 32–58% inhibition at 100 mg/L | [4] |
Table 2: Herbicidal Activity of Isoxazole Derivatives
| Compound Class | Target Weed | Activity | Reference |
| N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides | Portulaca oleracea, Abutilon theophrasti | 100% inhibition at 10 mg/L for compound I-26 | [2] |
| N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides | Echinochloa crusgalli, Abutilon theophrasti | Excellent post-emergence activity at 150 g/ha for compound I-05 | [2] |
| 2-(5-Isoxazolyloxy)-acetamide Derivatives | Upland weeds | Strong herbicidal activity at 0.25-0.5 kg a.i./ha | [5] |
Table 3: Insecticidal Activity of Isoxazole Derivatives
| Compound Class | Target Pest | Activity | Reference |
| Aryl Isoxazoline Derivatives with Pyrazole-5-carboxamide | Mythimna separata | Excellent activity | [3] |
| 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides | Spodoptera exigua | >67% mortality for 68.8% of compounds tested | [6] |
| N-Benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] Semicarbazide Derivatives | Plutella xylostella L. | Good activity | [7] |
Experimental Protocols
Detailed experimental protocols for the synthesis of agrochemicals are often proprietary. However, based on established chemical literature, a representative protocol for the synthesis of a 5-(2-furyl)isoxazole-3-carboxamide derivative is provided below.
Synthesis of N-Aryl-5-(2-furyl)isoxazole-3-carboxamide
Step 1: Synthesis of 5-(2-furyl)isoxazole-3-carboxylic acid
To a solution of this compound (1.0 eq) in a mixture of ethanol and water is added sodium hydroxide (1.1 eq). The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. The ethanol is removed under reduced pressure, and the aqueous residue is diluted with water and washed with diethyl ether. The aqueous layer is then acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 5-(2-furyl)isoxazole-3-carboxylic acid.
Step 2: Synthesis of N-Aryl-5-(2-furyl)isoxazole-3-carboxamide
To a solution of 5-(2-furyl)isoxazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq). The mixture is stirred at room temperature for 30 minutes. The desired substituted aniline (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the target N-aryl-5-(2-furyl)isoxazole-3-carboxamide.
Conclusion
This compound is a highly promising and versatile starting material for the synthesis of a new generation of agrochemicals. Its structural features allow for the creation of diverse libraries of compounds with potent fungicidal, herbicidal, and insecticidal activities. The continued exploration of derivatives based on this core scaffold holds significant potential for the development of innovative and effective crop protection solutions to meet the challenges of modern agriculture. Further research into the specific modes of action and structure-activity relationships of these derivatives will be crucial in optimizing their performance and ensuring their safe and sustainable use.
References
- 1. Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters [nyxxb.cn]
- 2. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 5-(2-furyl)isoxazole-3-carboxylate via Cyclocondensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-(2-furyl)isoxazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole core is a key pharmacophore found in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on the versatile 1,3-dipolar cycloaddition reaction, a powerful class of cyclocondensation reactions.
The primary synthetic route detailed herein involves the [3+2] cycloaddition of a furan-derived nitrile oxide with an appropriate alkyne. This method offers a high degree of control over the substitution pattern of the resulting isoxazole ring. Specifically, the reaction between 2-furyl nitrile oxide, generated in situ from 2-furfuraldoxime, and methyl propiolate is a key strategy for obtaining the target molecule.
Reaction Principle: 1,3-Dipolar Cycloaddition
The synthesis of the isoxazole ring is achieved through a 1,3-dipolar cycloaddition reaction. In this reaction, a 1,3-dipole (the nitrile oxide) reacts with a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. The regioselectivity of this reaction, which determines the position of the substituents on the isoxazole ring, can be influenced by the electronic and steric properties of the reactants, as well as the solvent used.[1]
Two regioisomers can be formed in this reaction: this compound and Methyl 3-(2-furyl)isoxazole-5-carboxylate. The desired product is the 5-(2-furyl) isomer.
Experimental Protocols
Protocol 1: Synthesis of this compound via in situ Generation of 2-Furyl Nitrile Oxide
This protocol is adapted from the principles of 1,3-dipolar cycloaddition reactions involving nitrile oxides generated from aldoximes.
Materials:
-
2-Furfural
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
Methyl propiolate
-
Sodium hypochlorite solution (household bleach, ~5-6%)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of 2-Furfuraldoxime
-
In a 250 mL round-bottom flask, dissolve 10.0 g of 2-furfural in 100 mL of ethanol.
-
Add a solution of 8.0 g of hydroxylamine hydrochloride and 9.0 g of sodium bicarbonate in 50 mL of water to the flask.
-
Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield 2-furfuraldoxime as a solid, which can be used in the next step without further purification.
Step 2: Cycloaddition Reaction
-
In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5.5 g of 2-furfuraldoxime and 4.2 g of methyl propiolate in 150 mL of dichloromethane.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 100 mL of sodium hypochlorite solution (household bleach) to the reaction mixture via the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C. The in situ generation of 2-furyl nitrile oxide will occur, which then reacts with methyl propiolate.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with a 9:1 ratio and gradually increasing the polarity).
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
Data Presentation
The regioselectivity of the cycloaddition reaction is a critical factor. The ratio of the desired 5-(2-furyl) isomer to the 3-(2-furyl) isomer can be influenced by the solvent. The following table summarizes the reported regioselectivity for the analogous reaction with ethyl propiolate, which provides a strong indication of the expected outcome for the methyl ester.
| Solvent | Ratio of 5-(2-furyl) isomer to 3-(2-furyl) isomer | Reference |
| Dichloromethane | 3.4 : 1 | [1] |
| Toluene | 2.0 : 1 | [1] |
| Ethanol | 1.9 : 1 | [1] |
| Dimethyl sulfoxide (DMSO) | 1.5 : 1 | [1] |
Table 1: Influence of Solvent on the Regioselectivity of the 1,3-Dipolar Cycloaddition between 2-Furyl Nitrile Oxide and an Alkyl Propiolate.
Visualizations
Reaction Pathway
The following diagram illustrates the overall synthetic pathway for the formation of this compound.
Caption: Synthetic pathway for this compound.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol.
Caption: Experimental workflow for the synthesis and purification.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium hypochlorite is corrosive; handle with care.
-
Dichloromethane is a volatile and potentially harmful solvent; avoid inhalation and skin contact.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS).
Conclusion
The 1,3-dipolar cycloaddition reaction provides an effective and versatile method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the choice of solvent, the regioselectivity of the reaction can be optimized to favor the desired product. The detailed protocol provided in this document serves as a comprehensive guide for researchers in the synthesis of this valuable heterocyclic compound for applications in drug discovery and development.
References
Application Note: Purification of Methyl 5-(2-furyl)isoxazole-3-carboxylate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the purification of Methyl 5-(2-furyl)isoxazole-3-carboxylate using column chromatography. The described method employs a silica gel stationary phase and a gradient elution with a hexane/ethyl acetate mobile phase, which is a common and effective technique for purifying moderately polar organic compounds. This protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry, ensuring high purity of the final product, which is crucial for subsequent applications in drug development and scientific research.
Introduction
This compound is a heterocyclic compound containing both furan and isoxazole rings. Isoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The purity of such compounds is paramount for accurate biological evaluation and for use as intermediates in the synthesis of more complex molecules. Column chromatography is a fundamental purification technique in organic chemistry that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. This document outlines a robust method for the purification of the title compound from a crude reaction mixture.
Compound Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₄ | [1] |
| Molecular Weight | 193.16 g/mol | [1] |
| CAS Number | 33545-41-4 | [1] |
| Appearance | Expected to be a solid | N/A |
| Storage Temperature | 2-8°C | [1] |
Principle of Column Chromatography
This protocol utilizes normal-phase column chromatography. In this technique, a polar stationary phase (silica gel) is used with a less polar mobile phase (eluent). The separation is based on the principle of adsorption. The crude sample is loaded onto the top of the column. As the eluent flows through the column, the components of the sample move at different rates depending on their polarity. Less polar compounds have a weaker interaction with the silica gel and travel down the column faster, while more polar compounds have a stronger interaction and move slower. By gradually increasing the polarity of the eluent (gradient elution), the separation of compounds with different polarities can be optimized.
Experimental Protocol
Materials and Reagents
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Beakers, Erlenmeyer flasks, and test tubes for fraction collection
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Workflow Diagram
References
Recrystallization protocol for "Methyl 5-(2-furyl)isoxazole-3-carboxylate"
Application Notes and Protocols
Topic: Recrystallization Protocol for Methyl 5-(2-furyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The purity of this compound is critical for subsequent synthetic steps and biological assays. Recrystallization is a fundamental purification technique used to remove impurities and obtain crystalline material of high purity. This document provides a detailed protocol for the recrystallization of this compound.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 33545-41-4[1][2] |
| Molecular Formula | C₉H₇NO₄[1][2] |
| Molecular Weight | 193.16 g/mol [1][2] |
| Appearance | Solid (predicted) |
| Storage | 2-8°C[1] |
Note: The melting point for the ethyl ester analog, Ethyl 5-(2-furyl)isoxazole-3-carboxylate, is 49°C, suggesting the methyl ester is also a solid at room temperature.[3]
Principle of Recrystallization
Recrystallization is based on the principle of differential solubility. The impure solid is dissolved in a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities are ideally left behind in the solution. For compounds like isoxazole derivatives, ethanol is a commonly used and effective recrystallization solvent[4][5]. Aromatic esters can also be recrystallized from a range of solvents, including alkanes and solvent mixtures[6][7][8].
Experimental Protocol
This protocol is divided into two stages: solvent screening to identify an appropriate solvent system, followed by the full recrystallization procedure.
Materials and Equipment
-
Crude this compound
-
Selection of potential recrystallization solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Heptane, Water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Watch glass
-
Ice bath
-
Drying oven or vacuum desiccator
Stage 1: Solvent Screening
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Preparation : Place approximately 10-20 mg of the crude compound into several small test tubes.
-
Solvent Addition : To each test tube, add a different solvent dropwise at room temperature until the solid is just covered. Observe the solubility.
-
Heating : If the compound is insoluble at room temperature, gently heat the test tube while stirring. Continue adding the solvent dropwise until the solid dissolves.
-
Cooling : Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observation : The ideal solvent will show poor solubility at room temperature, complete solubility at an elevated temperature, and significant crystal formation upon cooling. If a single solvent is not ideal, a solvent/anti-solvent system (e.g., Ethanol/Water, Toluene/Heptane) can be tested.
Stage 2: Recrystallization Procedure
Based on general success with similar compounds, ethanol is a recommended starting solvent for this procedure.
-
Dissolution : Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating : Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved. Avoid adding excess solvent.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration. Place a fluted filter paper in a pre-warmed glass funnel and filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling : Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying : Dry the purified crystals on a watch glass in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
Data Presentation
| Parameter | Solvent System 1 (e.g., Ethanol) | Solvent System 2 (e.g., Toluene/Heptane) |
| Crude Compound Weight (g) | (To be recorded) | (To be recorded) |
| Solvent(s) Volume (mL) | (To be recorded) | (To be recorded) |
| Dissolution Temperature (°C) | (To be recorded) | (To be recorded) |
| Crystallization Temperature (°C) | Room Temperature, then 0-4°C | Room Temperature, then 0-4°C |
| Purified Compound Weight (g) | (To be recorded) | (To be recorded) |
| Percent Recovery (%) | (To be calculated) | (To be calculated) |
| Melting Point (°C) | (To be measured) | (To be measured) |
| Purity (e.g., by HPLC, NMR) | (To be determined) | (To be determined) |
Visualization of the Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
References
- 1. This compound CAS#: 33545-41-4 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. connectjournals.com [connectjournals.com]
- 6. youtube.com [youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. rubingroup.org [rubingroup.org]
Application Notes and Protocols: Methyl 5-(2-furyl)isoxazole-3-carboxylate in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Methyl 5-(2-furyl)isoxazole-3-carboxylate as a scaffold for the synthesis of novel kinase inhibitors. While direct synthesis of kinase inhibitors from this specific starting material is not extensively documented in publicly available literature, this document outlines a generalized synthetic approach based on established isoxazole chemistry and presents the biological activity of structurally related isoxazole-based kinase inhibitors.
Introduction
The isoxazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Kinase inhibitors containing the isoxazole core have shown promise in targeting various kinases involved in cell signaling pathways crucial to cancer and inflammatory diseases. This compound serves as a versatile starting material, offering multiple reaction sites for chemical modification to generate a library of potential kinase inhibitors. The furan ring at the 5-position and the methyl carboxylate at the 3-position of the isoxazole can be functionalized to interact with the ATP-binding site of kinases.
Data Presentation: Kinase Inhibitory Activity of Isoxazole Derivatives
The following table summarizes the in vitro inhibitory activities (IC50 values) of various isoxazole derivatives against several key kinases. This data, gathered from multiple studies, highlights the potential of the isoxazole scaffold in designing potent kinase inhibitors. It is important to note that these compounds are not directly synthesized from this compound but represent the broader class of isoxazole-based inhibitors.
| Compound ID/Reference | Target Kinase | IC50 (µM) | Cell Line (for cellular assays) | IC50 (µM) - Cellular |
| Compound 3 [2][3] | JNK3 | 0.026 | - | - |
| JNK1 | 0.160 | - | - | |
| p38 | 0.057 | - | - | |
| Compound 6 [2] | JNK3 | 0.032 | - | - |
| p38 | 0.265 | - | - | |
| Compound 13 [2] | JNK3 | - | - | - |
| JNK1 | - | - | - | |
| p38 | - | - | - | |
| Compound 27 [2] | JNK3 | - | Cell-based JNK assay | 1.5 |
| Compound 4n [4] | - | - | A549, COLO 205, MDA-MB 231, PC-3 | <12 |
| Compound 5l-o [5] | - | - | Huh7, Mahlavu, MCF-7 | 0.3 - 3.7 |
| Compound 2e [6] | - | - | B16F1 | 0.079 |
Experimental Protocols
The following is a generalized, multi-step protocol for the synthesis of a hypothetical kinase inhibitor library starting from this compound. This protocol is based on standard organic synthesis methodologies and the synthetic strategies reported for other isoxazole-based inhibitors.
Step 1: Hydrolysis of Methyl Ester to Carboxylic Acid
Objective: To convert the methyl ester of the starting material to a carboxylic acid, which is a key intermediate for amide bond formation.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).
-
Add LiOH (or NaOH) (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield 5-(2-furyl)isoxazole-3-carboxylic acid.
Step 2: Amide Coupling with a Selected Amine
Objective: To form an amide bond between the carboxylic acid intermediate and a primary or secondary amine. The choice of amine is critical for exploring the structure-activity relationship (SAR).
Materials:
-
5-(2-furyl)isoxazole-3-carboxylic acid (from Step 1)
-
Desired amine (e.g., aniline, benzylamine derivatives) (1.1 eq)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 5-(2-furyl)isoxazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (or DCM).
-
Add the desired amine (1.1 eq), PyBOP (or HATU) (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors.
Caption: JNK Signaling Pathway.
Caption: p38 MAPK Signaling Pathway.
Experimental Workflow
The following diagram illustrates the generalized workflow for the synthesis and evaluation of kinase inhibitors from this compound.
Caption: Synthetic and Screening Workflow.
References
Application Notes and Protocols for Structure-Activity Relationship Studies of Methyl 5-(2-furyl)isoxazole-3-carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, featured in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The fusion of an isoxazole moiety with other heterocyclic systems, such as a furan ring, creates a rigid framework that can be strategically modified to enhance potency, selectivity, and pharmacokinetic profiles.[1] Methyl 5-(2-furyl)isoxazole-3-carboxylate serves as a key building block for the synthesis of diverse biologically active molecules.[3] Its unique structure is instrumental in the development of new pharmaceutical drugs and agrochemicals.[3] This document provides detailed protocols for the derivatization of this compound and subsequent structure-activity relationship (SAR) studies to guide the development of novel therapeutic agents.
Core Derivatization Strategies
The structure of this compound offers several key points for chemical modification to explore the SAR. The primary points for derivatization are the ester group at the 3-position of the isoxazole ring and potential modifications of the furan ring.
A general workflow for the synthesis and evaluation of derivatives is outlined below.
Caption: General workflow for derivatization and SAR studies.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 5-(2-furyl)isoxazole-3-carboxylic acid
This initial step is crucial for subsequent amide coupling reactions.
Materials:
-
This compound
-
Methanol (MeOH)
-
Water (H₂O)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 1N)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add a solution of sodium hydroxide (1.5 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove methanol.
-
Acidify the aqueous residue to pH 2-3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 5-(2-furyl)isoxazole-3-carboxylic acid.[4]
Protocol 2: Synthesis of 5-(2-furyl)isoxazole-3-carboxamide Derivatives via Amide Coupling
This protocol describes the synthesis of a library of amide derivatives from the corresponding carboxylic acid.
Materials:
-
5-(2-furyl)isoxazole-3-carboxylic acid (from Protocol 1)
-
A diverse library of primary and secondary amines
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve 5-(2-furyl)isoxazole-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.[5]
-
Add DMAP (0.2 equivalents) and EDC (1.1 equivalents) to the solution.[5]
-
Stir the mixture at room temperature for 30 minutes.[5]
-
Add the desired amine (1.05 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.[5]
Structure-Activity Relationship (SAR) Data Presentation
The following tables summarize hypothetical SAR data based on known activities of related isoxazole derivatives.[5][6][7] The data is presented to guide the selection of substituents for derivatization.
Table 1: SAR of Amide Derivatives at the 3-Position
| Compound ID | R Group (Amine) | Substitution on R | In Vitro Activity (IC₅₀, µM) |
| 1a | Benzyl | Unsubstituted | 15.2 |
| 1b | Benzyl | 4-Fluoro | 8.7 |
| 1c | Benzyl | 4-Chloro | 9.1 |
| 1d | Benzyl | 4-Methoxy | 12.5 |
| 1e | Phenyl | Unsubstituted | 22.4 |
| 1f | Phenyl | 4-Trifluoromethyl | 5.3 |
| 1g | Cyclohexyl | - | 35.8 |
| 1h | Morpholinyl | - | 18.9 |
Observations: Electron-withdrawing groups on the aromatic ring of the amide moiety appear to enhance biological activity. Aliphatic and bulky substituents on the amide nitrogen may lead to a decrease in potency.
Table 2: SAR of Furan Ring Modifications
| Compound ID | Modification at Furan Ring | In Vitro Activity (IC₅₀, µM) |
| 2a | Unmodified (Furan) | 15.2 (Reference) |
| 2b | 5-Hydroxymethyl-2-furyl | 10.8 |
| 2c | 5-Bromo-2-furyl | 7.5 |
| 2d | Thiophene (Bioisostere) | 18.1 |
| 2e | Pyrazole (Bioisostere) | 9.9 |
Observations: Substitution on the furan ring, particularly with halogens or small polar groups, may be beneficial for activity. Bioisosteric replacement of the furan ring with other five-membered heterocycles like pyrazole could also be a viable strategy to improve activity.[6]
Visualization of Key Concepts
Signaling Pathway Example: MAPK/ERK Pathway
Many small molecule inhibitors, including those with isoxazole scaffolds, target protein kinases involved in cell signaling pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer.[1]
Caption: Example of a targeted signaling pathway.
Conclusion
The derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents. The protocols and SAR insights provided herein offer a framework for the rational design and synthesis of new chemical entities with potentially enhanced biological activity. Further exploration of substitutions on both the amide moiety and the furan ring is warranted to fully delineate the structure-activity landscape of this versatile scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. lookchem.com [lookchem.com]
- 4. 5-(2-FURYL)ISOXAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling Reactions with "Methyl 5-(2-furyl)isoxazole-3-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of 5-(2-furyl)isoxazole-3-carboxamides starting from "Methyl 5-(2-furyl)isoxazole-3-carboxylate". The primary route involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with various amines. This versatile isoxazole scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential anticancer and antitubercular properties.[1][2][3][4][5][6]
Introduction
The isoxazole ring is a prominent heterocyclic motif in numerous biologically active compounds.[1][3][5] The synthesis of isoxazole-carboxamides, in particular, has garnered considerable attention in drug discovery, as the amide bond allows for the introduction of a wide range of substituents, enabling the fine-tuning of physicochemical and pharmacological properties.[1][4] This document outlines a two-step synthetic sequence to generate a library of N-substituted 5-(2-furyl)isoxazole-3-carboxamides from the readily available methyl ester precursor.
Overall Synthetic Scheme
The overall synthetic strategy involves two key transformations:
-
Hydrolysis: Basic hydrolysis of "this compound" to yield "5-(2-furyl)isoxazole-3-carboxylic acid".
-
Amide Coupling: Reaction of the resulting carboxylic acid with a diverse range of primary and secondary amines using standard peptide coupling reagents to afford the desired N-substituted 5-(2-furyl)isoxazole-3-carboxamides.
Workflow for the Synthesis of 5-(2-furyl)isoxazole-3-carboxamides
Caption: A two-step workflow for the synthesis of N-substituted 5-(2-furyl)isoxazole-3-carboxamides.
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol is adapted from a general procedure for the hydrolysis of a similar isoxazole ester.[7]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (1 N HCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and H₂O.
-
Add a solution of NaOH (2.0 eq) in water dropwise to the stirring solution of the ester.
-
Stir the reaction mixture at room temperature for 18-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Acidify the aqueous phase to pH 2 with 1 N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-(2-furyl)isoxazole-3-carboxylic acid as a solid. The product is often of sufficient purity for the next step without further purification.[7]
Expected Yield: ~90%[7]
Protocol 2: Amide Coupling using EDC/HOBt
This is a widely used and reliable method for the formation of amide bonds.[8][9][10][11]
Materials:
-
5-(2-furyl)isoxazole-3-carboxylic acid
-
Amine (primary or secondary, 1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)
-
Hydroxybenzotriazole (HOBt, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 5-(2-furyl)isoxazole-3-carboxylic acid (1.0 eq) in DMF or DCM in a round-bottom flask.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA or TEA (3.0 eq).
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the pure N-substituted 5-(2-furyl)isoxazole-3-carboxamide.[1]
Protocol 3: Amide Coupling using HATU
HATU is a highly efficient coupling reagent, particularly useful for sterically hindered amines or less reactive carboxylic acids.[10][12]
Materials:
-
5-(2-furyl)isoxazole-3-carboxylic acid
-
Amine (primary or secondary, 1.1 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 5-(2-furyl)isoxazole-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in DMF.
-
Add DIPEA or TEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up and purification are similar to Protocol 2.
Data Presentation
The following table summarizes representative yields for the amide coupling of a similar isoxazole carboxylic acid with various amines using standard coupling conditions.[1] This data can serve as a guideline for expected outcomes with 5-(2-furyl)isoxazole-3-carboxylic acid.
| Entry | Amine | Coupling Method | Solvent | Yield (%) |
| 1 | N-(4-Chloro-2,5-dimethoxyphenyl)amine | EDC/DMAP | DCM | 67 |
| 2 | 3-(Trifluoromethyl)aniline | EDC/DMAP | DCM | 59 |
| 3 | 4-(Trifluoromethoxy)aniline | EDC/DMAP | DCM | 67.5 |
| 4 | 4-(Thiophen-2-yl)aniline | EDC/DMAP | DCM | 79 |
Signaling Pathways and Logical Relationships
The mechanism of EDC/HOBt mediated amide coupling proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then converted to an active HOBt ester. This active ester subsequently reacts with the amine to form the stable amide bond.
Mechanism of EDC/HOBt Mediated Amide Coupling
Caption: The reaction pathway for EDC/HOBt mediated amide bond formation.
Conclusion
The protocols detailed in these application notes provide a robust and versatile platform for the synthesis of a diverse library of 5-(2-furyl)isoxazole-3-carboxamides. By leveraging a straightforward hydrolysis followed by well-established amide coupling methodologies, researchers can efficiently access novel compounds for screening in various drug discovery programs. The potential for these derivatives to exhibit significant biological activity makes this a valuable synthetic route for medicinal chemists. Further optimization of reaction conditions for specific amine substrates may be beneficial to maximize yields.
References
- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Hydrolysis of Methyl 5-(2-furyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the hydrolysis of Methyl 5-(2-furyl)isoxazole-3-carboxylate to its corresponding carboxylic acid, 5-(2-furyl)isoxazole-3-carboxylic acid. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocol emphasizes reaction conditions that ensure the stability of the furan and isoxazole rings, which are susceptible to degradation under harsh acidic or basic environments.
Introduction
This compound is a key intermediate in medicinal chemistry and drug discovery. The hydrolysis of its methyl ester to the carboxylic acid is a fundamental transformation that allows for further functionalization, such as amide bond formation, which is prevalent in the structure of many pharmaceutical agents. The primary challenge in this hydrolysis lies in the chemical sensitivities of the heterocyclic moieties. The furan ring is prone to acid-catalyzed ring-opening, while the isoxazole ring, although generally stable, can be susceptible to cleavage under certain basic conditions, particularly at elevated temperatures.[1][2][3] Therefore, the selection of a mild and efficient hydrolysis method is paramount to achieving a high yield of the desired carboxylic acid without significant byproduct formation. This application note details a robust protocol for this conversion using lithium hydroxide (LiOH), a widely used reagent for the saponification of esters in complex molecules.[4][5]
Chemical Reaction Pathway
The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion acts as the nucleophile.
Caption: Reaction pathway for the hydrolysis of this compound.
Experimental Protocol
This protocol is based on established methods for the hydrolysis of esters in the presence of sensitive heterocyclic systems.[4][5]
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Mobile phase for TLC (e.g., 1:1 Hexane:Ethyl acetate with 1% acetic acid)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for reactions at elevated temperatures)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of THF and deionized water (e.g., a 3:1 to 1:1 v/v ratio).
-
Addition of Base: Add lithium hydroxide monohydrate (1.5-2.0 eq.) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Workup - Quenching and Solvent Removal: Once the starting material is consumed, quench the reaction by adding 1 M HCl to neutralize the excess LiOH. The pH of the aqueous layer should be adjusted to approximately 2-3. Remove the THF under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(2-furyl)isoxazole-3-carboxylic acid.
-
Purification (if necessary): The crude product can be purified by recrystallization or column chromatography if required.
Experimental Workflow
The following diagram illustrates the key steps in the hydrolysis and purification process.
Caption: Workflow for the hydrolysis of this compound.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the hydrolysis of this compound.
| Parameter | Condition A (Standard) | Condition B (Accelerated) |
| Base | LiOH·H₂O | LiOH·H₂O |
| Equivalents of Base | 1.5 | 2.0 |
| Solvent System | THF:H₂O (3:1) | THF:H₂O (2:1) |
| Temperature | Room Temperature | 45°C |
| Reaction Time | 2-4 hours | 1-2 hours |
| Typical Yield | >90% | >85% |
Troubleshooting and Safety Precautions
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of LiOH, the reaction temperature, or the proportion of water in the solvent system.
-
Ring Instability: Avoid strong acidic conditions during workup to prevent degradation of the furan ring.[2] Similarly, prolonged heating at high temperatures in the presence of a strong base may lead to isoxazole ring opening.[1]
-
Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The provided protocol offers a reliable and high-yielding method for the hydrolysis of this compound. By employing mild basic conditions with LiOH in a THF/water solvent system, the integrity of the furan and isoxazole rings is maintained, ensuring the successful synthesis of the desired carboxylic acid. This procedure is well-suited for applications in research and development where the production of high-purity intermediates is crucial.
References
Application Notes and Protocols for Methyl 5-(2-furyl)isoxazole-3-carboxylate in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-(2-furyl)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole ring linked to a furan moiety and a methyl ester group. This structural arrangement provides multiple coordination sites, making it a versatile ligand for the synthesis of novel metal complexes. The isoxazole and furan rings, with their heteroatoms, along with the carbonyl oxygen of the ester group, can engage in various binding modes with a wide range of metal ions. The resulting coordination compounds are of significant interest for their potential applications in medicinal chemistry, catalysis, and materials science. Isoxazole derivatives, in general, are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The formation of metal complexes with such ligands can further enhance their therapeutic potential.
These application notes provide an overview of the utility of this compound as a ligand, along with detailed protocols for the synthesis of the ligand and its metal complexes, and methods for their characterization and biological evaluation.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 33545-41-4 | [1] |
| Molecular Formula | C₉H₇NO₄ | [1] |
| Molecular Weight | 193.16 g/mol | [1] |
| Storage Temperature | 2-8°C | [1] |
| HS Code | 2934999090 | [1] |
Spectroscopic Data for a Representative Related Compound: Methyl 5-phenylisoxazole-3-carboxylate
| Spectroscopic Data | Value |
| Melting Point | 81°C |
| Boiling Point (Predicted) | 370.2 ± 30.0 °C |
| Density (Predicted) | 1.204 ± 0.06 g/cm³ |
Note: This data is for a related compound and should be used for comparative purposes only.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure adapted from the synthesis of similar isoxazole esters.
Materials:
-
5-(2-furyl)isoxazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol (MeOH)
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Round-bottom flasks
-
Magnetic stirrer
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask, dissolve 5-(2-furyl)isoxazole-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir in the ice bath for 30 minutes and then at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
-
Esterification:
-
To the crude acid chloride, add anhydrous methanol (excess, e.g., 20 equivalents) under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the excess methanol under reduced pressure.
-
-
Work-up and Purification:
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Protocol 2: General Synthesis of Transition Metal Complexes
This protocol outlines a general method for the synthesis of transition metal complexes with this compound.
Materials:
-
This compound (Ligand, L)
-
Transition metal salt (e.g., CuCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂) (Metal, M)
-
Methanol or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Ligand Solution: Dissolve this compound (2 equivalents) in methanol or ethanol in a round-bottom flask.
-
Metal Salt Solution: In a separate flask, dissolve the transition metal salt (1 equivalent) in the same solvent.
-
Complexation: Add the metal salt solution dropwise to the stirred ligand solution at room temperature.
-
Reaction: Reflux the resulting mixture for 2-4 hours. The formation of a precipitate may be observed.
-
Isolation: After cooling to room temperature, collect the precipitate by filtration.
-
Washing: Wash the collected solid with cold solvent to remove any unreacted starting materials.
-
Drying: Dry the resulting metal complex in a desiccator over anhydrous CaCl₂.
Protocol 3: Characterization of Metal Complexes
The synthesized metal complexes can be characterized by a variety of analytical techniques to determine their structure and properties.
-
Elemental Analysis (CHN): To determine the empirical formula of the complex.
-
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. Shifts in the vibrational frequencies of the C=O (ester), C=N (isoxazole), and C-O-C (furan) groups upon complexation provide evidence of coordination.
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex and determine its coordination geometry.
-
¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), NMR can provide detailed information about the ligand's structure in the complex.
-
Mass Spectrometry: To determine the molecular weight of the complex.
-
Molar Conductivity Measurements: To determine the electrolytic nature of the complexes in a suitable solvent (e.g., DMF or DMSO).
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and the geometry of the metal center.
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.
Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method to evaluate the cytotoxic activity of the synthesized ligand and its metal complexes against cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized compounds (ligand and metal complexes) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of approximately 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of metal complexes with this compound.
Caption: A plausible signaling pathway for the anticancer activity of isoxazole-metal complexes, leading to apoptosis.
Caption: Potential coordination modes of this compound with a metal ion.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-(2-furyl)isoxazole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-(2-furyl)isoxazole-3-carboxylate. Our aim is to help you overcome common challenges, particularly low yields, and optimize your synthetic protocols.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from several factors, from suboptimal reaction conditions to the inherent reactivity of the starting materials. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low Overall Reaction Yield
| Potential Cause | Suggested Solution | Expected Outcome |
| Suboptimal Solvent Choice | The polarity of the solvent can significantly influence the reaction rate and the stability of intermediates. For the 1,3-dipolar cycloaddition of 2-furfural oxime with an alkyne, consider switching to a less polar solvent like dichloromethane or toluene. | An increase in the overall yield of the isoxazole products. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider increasing the reaction time or temperature. A modest increase in temperature (e.g., from room temperature to 40-50 °C) can enhance the reaction rate. | Drive the reaction to completion, thereby increasing the product yield. |
| Decomposition of Starting Materials or Product | The furan ring is sensitive to strong acids and oxidizing agents. Ensure that the reaction conditions are sufficiently mild. If using an in situ nitrile oxide generation method, avoid harsh oxidants. Also, consider the thermal stability of your product during workup and purification. | Minimized degradation of furan-containing compounds, leading to a higher isolated yield. |
| Inefficient Nitrile Oxide Formation | When generating the nitrile oxide in situ from an aldoxime, the choice of chlorinating agent and base is critical. N-Chlorosuccinimide (NCS) followed by a non-nucleophilic base like triethylamine (TEA) is a common and effective combination. Ensure all reagents are pure and dry. | Efficient formation of the nitrile oxide, which is crucial for the subsequent cycloaddition. |
Problem 2: Formation of Regioisomers
The 1,3-dipolar cycloaddition reaction can lead to the formation of two regioisomers: the desired this compound and the undesired Methyl 3-(2-furyl)isoxazole-5-carboxylate. The ratio of these isomers is a critical factor affecting the yield of the target molecule.
| Potential Cause | Suggested Solution | Expected Outcome |
| Solvent Effects on Regioselectivity | The choice of solvent has a pronounced effect on the ratio of the 3,5- and 3,4-disubstituted isoxazole products. Non-polar solvents tend to favor the formation of the desired 5-substituted regioisomer.[1] | An improved ratio of the desired regioisomer, simplifying purification and increasing the effective yield. |
| Steric and Electronic Effects | The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile. While difficult to alter for a specific target, understanding these factors can guide the choice of synthetic strategy. | A more predictable outcome of the reaction based on the inherent properties of the reactants. |
Table 1: Effect of Solvent on Regioisomer Ratio in the Synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate [1]
| Solvent | Dielectric Constant (ε) | Ratio of 3,5-isomer to 3,4-isomer |
| Dichloromethane | 8.93 | 3.4 : 1 |
| Toluene | 2.38 | 2.0 : 1 |
| Ethanol | 24.55 | 1.9 : 1 |
| Dimethyl Sulfoxide (DMSO) | 46.68 | 1.5 : 1 |
Note: Data is for the ethyl ester. The trend is expected to be similar for the methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and direct route is the 1,3-dipolar cycloaddition of a 2-furyl nitrile oxide with methyl propiolate. The nitrile oxide is typically generated in situ from 2-furfuraldoxime. Another potential, though less direct, method involves the condensation of a 1,3-dicarbonyl compound containing a 2-furyl group with hydroxylamine.
Q2: My reaction is not proceeding to completion. What should I check?
Firstly, verify the quality and purity of your starting materials and reagents, especially the solvent, as moisture can inhibit the reaction. Secondly, ensure that the temperature is appropriate for the reaction. While many cycloadditions proceed at room temperature, gentle heating may be necessary. Finally, confirm that the stoichiometry of your reagents is correct.
Q3: I am observing a significant amount of a byproduct that is not the other regioisomer. What could it be?
A common side reaction in 1,3-dipolar cycloadditions is the dimerization of the nitrile oxide to form a furoxan. This is more likely to occur if the concentration of the nitrile oxide is high or if the dipolarophile is not sufficiently reactive. To mitigate this, try a slow, dropwise addition of the base to the mixture of the aldoxime and chlorinating agent to generate the nitrile oxide slowly and keep its concentration low.
Q4: How can I effectively separate the desired 5-(2-furyl) regioisomer from the 3-(2-furyl) isomer?
The two regioisomers have different polarities and can typically be separated by column chromatography on silica gel. A solvent system of ethyl acetate and hexane is a good starting point for developing a separation method. Careful monitoring of the fractions by TLC is essential to achieve good separation.
Q5: Are there any specific handling precautions for the reagents involved?
N-Chlorosuccinimide (NCS) is a corrosive solid and should be handled with care in a fume hood. Triethylamine is a flammable and corrosive liquid with a strong odor. Methyl propiolate is a volatile and flammable liquid. Always consult the Safety Data Sheets (SDS) for all reagents before starting your experiment and use appropriate personal protective equipment (PPE).
Experimental Protocols
Protocol 1: Synthesis of this compound via 1,3-Dipolar Cycloaddition
This protocol is adapted from established procedures for similar isoxazole syntheses.
Materials:
-
2-Furfuraldoxime
-
N-Chlorosuccinimide (NCS)
-
Methyl propiolate
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-furfuraldoxime (1.0 eq) in anhydrous dichloromethane.
-
Add N-Chlorosuccinimide (1.1 eq) to the solution and stir at room temperature.
-
After the formation of the hydroximoyl chloride (monitor by TLC), add methyl propiolate (1.2 eq) to the reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of triethylamine (1.5 eq) in anhydrous dichloromethane dropwise to the reaction mixture over a period of 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the two regioisomers.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Side-product formation in the synthesis of "Methyl 5-(2-furyl)isoxazole-3-carboxylate"
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 5-(2-furyl)isoxazole-3-carboxylate. The primary focus is on addressing side-product formation and optimizing reaction conditions for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield for this compound is consistently low. What are the likely causes?
A1: Low yields in this synthesis, which is typically a 1,3-dipolar cycloaddition, can often be attributed to several factors:
-
Inefficient Nitrile Oxide Generation: The key intermediate, furan-2-carbonitrile oxide, may not be forming efficiently from its precursor (e.g., furan-2-aldoxime). This can be due to the quality of the starting materials or the choice and stoichiometry of the oxidizing agent.
-
Decomposition of Nitrile Oxide: Nitrile oxides can be unstable. If the cycloaddition with methyl propiolate is not rapid, the nitrile oxide intermediate may decompose.
-
Side Reactions: The most significant cause of low yields is often the formation of undesired side-products, which compete with the main reaction pathway.
Q2: What are the common side-products I should expect, and how can I identify them?
A2: The two most common side-products in the synthesis of this compound are a regioisomeric isoxazole and a furoxan dimer.
-
Regioisomeric Side-Product (Methyl 3-(2-furyl)isoxazole-4-carboxylate): In the 1,3-dipolar cycloaddition, the furan-2-carbonitrile oxide can add to methyl propiolate in two different orientations. While the desired product is the 3,5-disubstituted isoxazole, the 3,4-disubstituted regioisomer can also form.[1] This is often the most significant impurity. These isomers can typically be distinguished and quantified by NMR spectroscopy.
-
Furoxan Dimer (bis(furan-2-yl)furoxan): Nitrile oxides are prone to dimerization, especially at higher concentrations, to form stable furoxans (1,2,5-oxadiazole-2-oxides).[2][3][4][5][6] This side reaction consumes the nitrile oxide intermediate, thereby reducing the yield of the desired isoxazole. Furoxans are generally more polar than the isoxazole product and can often be separated by column chromatography.
Q3: How can I minimize the formation of the regioisomeric side-product?
A3: The regioselectivity of the cycloaddition reaction is highly dependent on the solvent used. A study on the analogous reaction to form the ethyl ester found that the choice of solvent significantly impacts the ratio of the desired 3,5-disubstituted product to the undesired 3,4-disubstituted regioisomer.[1] To favor the formation of this compound, consider the following:
-
Solvent Selection: Dichloromethane has been shown to provide the highest ratio of the desired 3,5-isomer to the 3,4-isomer.[1] In contrast, more polar solvents like ethanol and dimethyl sulfoxide (DMSO) tend to decrease the regioselectivity, leading to a higher proportion of the undesired isomer.[1]
Q4: What strategies can I employ to reduce the formation of the furoxan dimer?
A4: Furoxan formation is a result of the self-condensation of the nitrile oxide intermediate. To minimize this, the concentration of the free nitrile oxide in the reaction mixture should be kept low at all times. This can be achieved by:
-
In Situ Generation: Generate the furan-2-carbonitrile oxide in situ in the presence of methyl propiolate. This ensures that the dipolarophile is readily available to "trap" the nitrile oxide as it is formed.
-
Slow Addition of Reagents: A slow, controlled addition of the oxidizing agent (e.g., sodium hypochlorite) or the base used to generate the nitrile oxide can help maintain a low steady-state concentration of the intermediate, thus favoring the intermolecular cycloaddition over dimerization.
Q5: My purification by column chromatography is not effectively separating the desired product from the regioisomeric impurity. What can I do?
A5: The polarity of the two regioisomeric isoxazoles can be very similar, making chromatographic separation challenging. If you are facing difficulties, consider these options:
-
Optimize Eluent System: Experiment with different solvent systems for your column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., a slow increase of ethyl acetate in hexane) might improve separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system could be an effective method for purification, as the two isomers may have different solubilities.
-
Preparative HPLC: For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to achieve baseline separation of the isomers.
Data on Side-Product Formation
The choice of solvent has a notable effect on the regioselectivity of the cycloaddition reaction. The following table summarizes the ratio of the desired 3,5-disubstituted isoxazole to the 3,4-disubstituted regioisomeric side-product in various solvents, based on a study of the synthesis of the corresponding ethyl ester.[1]
| Solvent | Ratio of 3,5-isomer (Desired) to 3,4-isomer (Side-product) |
| Dichloromethane | 3.4 : 1 |
| Toluene | 2.0 : 1 |
| Ethanol | 1.9 : 1 |
| Dimethyl Sulfoxide (DMSO) | 1.5 : 1 |
Data adapted from a study on the synthesis of ethyl 5-(2-furyl)isoxazole-3-carboxylate.[1]
Experimental Protocols
Synthesis of this compound via 1,3-Dipolar Cycloaddition
This protocol is adapted from established procedures for the synthesis of similar isoxazoles.[1]
Materials:
-
Furan-2-aldoxime
-
Methyl propiolate
-
Sodium hypochlorite solution (bleach, e.g., 5% w/v)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve furan-2-aldoxime (1.0 equivalent) and methyl propiolate (1.5-2.0 equivalents) in dichloromethane.
-
Nitrile Oxide Generation and Cycloaddition: To the stirred solution, add the sodium hypochlorite solution (2.5-3.0 equivalents) dropwise over a period of 1-2 hours at room temperature. The slow addition is crucial to minimize furoxan formation.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the furan-2-aldoxime is consumed.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from the regioisomeric side-product and any furoxan dimer.
Visualizations
References
- 1. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 2. osti.gov [osti.gov]
- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 4. Recent progress in synthesis and application of furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
"Methyl 5-(2-furyl)isoxazole-3-carboxylate" stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-(2-furyl)isoxazole-3-carboxylate. The information addresses potential stability issues and degradation pathways that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to degradation under several conditions due to its constituent functional groups: the isoxazole ring, the furan ring, and the methyl ester. Key concerns include:
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.
-
Acid-Catalyzed Degradation: The furan ring is prone to acid-catalyzed ring opening, which can lead to the formation of highly reactive dicarbonyl species and subsequent polymerization. The isoxazole ring can also undergo degradation in acidic media.
-
Photodegradation: The furan and isoxazole rings contain double bonds and heteroatoms, making them potentially susceptible to degradation upon exposure to UV or even high-intensity visible light.
-
Thermal Degradation: At elevated temperatures, isoxazole rings can undergo cleavage.
A recommended storage temperature for this compound is 2-8°C to minimize degradation.
Q2: I am observing a loss of my compound in solution over time. What could be the cause?
A2: Gradual loss of the compound in solution is likely due to degradation. The rate and nature of this degradation will depend on the solvent, pH, temperature, and light exposure. For example, in unbuffered aqueous or alcoholic solutions, hydrolysis of the methyl ester may be occurring. If the solution is acidic, furan ring opening is a strong possibility.
Q3: My reaction mixture is turning brown/black and forming insoluble material. What is happening?
A3: The formation of brown or black insoluble material, often referred to as humins, is a common issue when working with furan-containing compounds, especially under acidic conditions. This is due to the acid-catalyzed polymerization of the furan ring after it undergoes ring-opening.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the reactivity of its functional groups, the following are plausible degradation products:
-
5-(2-furyl)isoxazole-3-carboxylic acid: Formed via hydrolysis of the methyl ester.
-
Ring-opened products of the furan moiety: Such as various dicarbonyl compounds.
-
Isoxazole ring cleavage products: Potentially leading to smaller, more fragmented molecules.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram During Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of new, smaller peaks, often at earlier retention times. | Hydrolysis of the methyl ester. This results in the more polar carboxylic acid, which typically elutes earlier in reverse-phase HPLC. | 1. Check the pH of your sample and mobile phase. If acidic or basic, consider neutralizing your sample before injection. 2. Prepare samples fresh and analyze them promptly. 3. If storing samples, keep them at a low temperature (2-8°C) and in a neutral, aprotic solvent if possible. |
| A broad, unresolved hump or multiple new peaks appear in the chromatogram. | Furan ring degradation and polymerization. This is especially likely if samples are prepared in acidic media. | 1. Avoid acidic conditions where possible. If an acidic pH is necessary for your experiment, use the mildest acid and lowest temperature feasible. 2. Analyze samples immediately after preparation to minimize degradation time. 3. Consider using a different chromatographic method, such as one with a gradient that can better resolve complex mixtures. |
| Loss of main peak area with the appearance of several new, unidentified peaks. | Photodegradation. If samples are left exposed to light, particularly UV light, the heterocyclic rings can degrade. | 1. Protect samples from light using amber vials or by covering them with aluminum foil. 2. Minimize the exposure of the compound to light during all experimental steps. |
Issue 2: Poor Recovery or Inconsistent Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Consistently low recovery of the compound from a reaction mixture or formulation. | Thermal degradation. The compound may be unstable at the temperatures used during your experiment (e.g., heating, prolonged reflux). | 1. Attempt the reaction or process at a lower temperature if possible. 2. Minimize the duration of heating. 3. Perform a simple thermal stress test on a small sample of your compound to assess its stability at the desired temperature. |
| Inconsistent results between experimental runs. | Variability in storage or handling conditions. Differences in light exposure, temperature, or time between sample preparation and analysis can lead to varying levels of degradation. | 1. Standardize all experimental procedures, including storage times and conditions. 2. Always prepare fresh standards for each analytical run. 3. Ensure consistent lighting and temperature conditions in the laboratory. |
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on the chemical properties of its functional groups.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
Neutralize the solution with 0.1 M HCl and dilute to a suitable concentration with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the initial solvent and dilute to a suitable concentration for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in methanol) to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).
-
Analyze the sample by HPLC.
-
-
Control Sample: A solution of the compound prepared at the same concentration and stored at 2-8°C, protected from light, should be used as a control.
-
HPLC Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Example Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of the parent compound (e.g., 254 nm or a local maximum)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
The following tables present hypothetical data from a forced degradation study to illustrate how results can be structured. Note: These values are for illustrative purposes only and are not based on experimental data for this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Assay of Parent Compound | % Degradation | Number of Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 75.2 | 24.8 | 3 |
| Base Hydrolysis (0.1 M NaOH, RT, 8h) | 80.5 | 19.5 | 1 |
| Oxidation (3% H₂O₂, RT, 24h) | 92.1 | 7.9 | 2 |
| Thermal (80°C, 48h) | 95.8 | 4.2 | 1 |
| Photolytic (UV/Vis, 24h) | 88.4 | 11.6 | 4 |
Table 2: Chromatographic Data for Major Degradation Products
| Stress Condition | Degradation Product | Retention Time (min) | Relative Retention Time |
| Base Hydrolysis | DP-1 (likely carboxylic acid) | 3.5 | 0.58 |
| Acid Hydrolysis | DP-2 | 4.2 | 0.70 |
| Acid Hydrolysis | DP-3 | 5.1 | 0.85 |
| Oxidation | DP-4 | 7.3 | 1.22 |
| Parent Compound | - | 6.0 | 1.00 |
Experimental Workflow Diagram
The following diagram outlines the general workflow for a forced degradation study and the development of a stability-indicating method.
Removal of unreacted starting materials from "Methyl 5-(2-furyl)isoxazole-3-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 5-(2-furyl)isoxazole-3-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the removal of unreacted starting materials from "this compound," offering practical solutions and preventative measures.
1. Identifying the Presence of Unreacted Starting Materials
Q1: How can I determine if my crude product contains unreacted starting materials?
A1: The most common method for identifying the presence of unreacted starting materials is Thin Layer Chromatography (TLC). By co-spotting your crude reaction mixture with the starting materials (e.g., 2-furaldehyde and methyl propiolate), you can visually assess the presence of residual reactants. The product, being more polar than the starting materials, will typically have a lower Retention Factor (Rf) value.
Additionally, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of the crude product can reveal characteristic peaks of the starting materials. For instance, the aldehydic proton of 2-furaldehyde appears as a singlet around 9.6 ppm, and the acetylenic proton of methyl propiolate appears around 3.0 ppm.
2. Troubleshooting Incomplete Reactions
Q2: My TLC analysis shows a significant amount of unreacted 2-furaldehyde. What could be the cause and how can I fix it?
A2: A significant amount of unreacted 2-furaldehyde could be due to several factors:
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Insufficient formation of the nitrile oxide intermediate: The conversion of 2-furaldehyde to 2-furyl nitrile oxide is a critical step. Ensure that the reagents for this conversion (e.g., hydroxylamine and an oxidizing agent like sodium hypochlorite) are fresh and added in the correct stoichiometry.
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Reaction temperature: The 1,3-dipolar cycloaddition is sensitive to temperature. Ensure the reaction is maintained at the optimal temperature as specified in your protocol.
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Reaction time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress by TLC until the starting material spot corresponding to 2-furaldehyde is no longer visible.
Troubleshooting Workflow for Unreacted 2-Furaldehyde
Caption: Troubleshooting logic for unreacted 2-furaldehyde.
3. Removal of Unreacted Starting Materials
Q3: What are the recommended methods for removing unreacted 2-furaldehyde and methyl propiolate from my crude product?
A3: The most effective methods for purifying this compound are column chromatography and recrystallization.
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Column Chromatography: This is the most common and effective method for separating the product from starting materials and byproducts.[1] Silica gel is typically used as the stationary phase.
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Recrystallization: If the crude product is a solid, recrystallization can be an efficient purification technique.
Q4: I have an excess of unreacted hydroxylamine in my reaction mixture. How can I remove it?
A4: Excess hydroxylamine can often be removed during the aqueous work-up procedure. Washing the organic layer with a dilute acid solution (e.g., 1 M HCl) will protonate the basic hydroxylamine, making it water-soluble and facilitating its removal into the aqueous phase.
Experimental Protocols
Protocol 1: Column Chromatography for Purification
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Column Preparation: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
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Sample Preparation and Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. For better resolution, perform a "dry load": dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (approximately 2-3 times the weight of the crude product), and evaporate the solvent to obtain a free-flowing powder. Carefully add the dried powder to the top of the column.
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Elution: Start the elution with a non-polar solvent system and gradually increase the polarity. A common starting point is a hexane:ethyl acetate mixture.
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Fraction Collection and Analysis: Collect fractions and monitor the elution by TLC. Combine the fractions containing the pure product.
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Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
Table 1: Recommended Solvent Systems for Column Chromatography
| Starting Polarity (Hexane:Ethyl Acetate) | Final Polarity (Hexane:Ethyl Acetate) | Notes |
| 95:5 | 70:30 | Good for general purification. |
| 90:10 | 60:40 | Use if the product and impurities are close in polarity. |
Protocol 2: Recrystallization
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Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for isoxazole derivatives include ethanol, methanol, or mixtures of ethanol and water.[2]
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Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
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Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven or in a desiccator to a constant weight.
Data Presentation
Table 2: Analytical Data for Starting Materials and Product
| Compound | TLC Rf Value (80:20 Hexane:EtOAc) | ¹H NMR Key Chemical Shifts (CDCl₃, δ ppm) |
| 2-Furaldehyde | ~0.6 | 9.6 (s, 1H, CHO), 7.7 (d, 1H), 7.2 (d, 1H), 6.5 (dd, 1H) |
| Methyl Propiolate | ~0.7 | 3.8 (s, 3H, OCH₃), 3.0 (s, 1H, C≡CH) |
| This compound | ~0.4 | 7.6 (d, 1H, furan-H5), 7.0 (d, 1H, isoxazole-H4), 6.8 (d, 1H, furan-H3), 6.5 (dd, 1H, furan-H4), 4.0 (s, 3H, OCH₃) |
Note: Rf values are approximate and can vary based on the specific TLC plate and conditions.
Visualization of Experimental Workflow
Caption: General workflow for the purification and analysis of this compound.
References
Optimizing reaction conditions for the synthesis of "Methyl 5-(2-furyl)isoxazole-3-carboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-(2-furyl)isoxazole-3-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common 1,3-dipolar cycloaddition pathway.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Nitrile Oxide Generation: The precursor to the nitrile oxide (e.g., methyl 2-chloro-2-(hydroxyimino)acetate or methyl nitroacetate) is not effectively converted. 2. Nitrile Oxide Dimerization: The generated nitrile oxide is self-condensing to form a furoxan byproduct, which is a common side reaction.[1] 3. Decomposition of Starting Materials or Product: The furan ring or the isoxazole product may be sensitive to harsh reaction conditions (e.g., strong acid/base, high temperature). 4. Inactive Catalyst or Reagents: The base or other reagents may have degraded. | 1. Optimize Nitrile Oxide Generation: - If using a hydroximoyl chloride, ensure the base (e.g., triethylamine) is fresh and added slowly at a low temperature (e.g., 0 °C) to control the rate of nitrile oxide formation. - If using a nitroacetate, ensure the dehydrating agent or catalyst (e.g., NaOH) is of the correct stoichiometry and concentration.[2] 2. Minimize Dimerization: - Add the nitrile oxide precursor or the base solution dropwise to the solution containing the dipolarophile (2-ethynylfuran) to maintain a low concentration of the nitrile oxide at any given time. - Ensure the reaction is run at the optimal temperature; higher temperatures can favor dimerization. 3. Milder Reaction Conditions: - Consider using a weaker base or a lower reaction temperature. - Minimize reaction time and work up the reaction as soon as it is complete (monitor by TLC). 4. Reagent Quality Check: - Use freshly opened or properly stored reagents. - Verify the activity of the catalyst if applicable. |
| Formation of a Major Byproduct | 1. Furoxan Formation: As mentioned above, this is a common byproduct from nitrile oxide dimerization.[1] 2. Polymerization of 2-ethynylfuran: Some alkynes can be prone to polymerization under certain conditions. 3. Michael Addition: If using a nitroacetate precursor, Michael addition to the alkyne can sometimes compete with the cycloaddition. | 1. Isolate and Characterize the Byproduct: Use techniques like NMR, IR, and MS to identify the structure of the byproduct. This will confirm the side reaction occurring. 2. Adjust Reaction Conditions to Disfavor Byproduct Formation: - For furoxan, see the solutions for minimizing dimerization above. - If polymerization is suspected, try running the reaction at a higher dilution or a lower temperature. |
| Difficulty in Product Purification | 1. Co-elution with Starting Materials or Byproducts: The product may have a similar polarity to other components in the reaction mixture. 2. Product Instability on Silica Gel: The isoxazole or furan ring may be sensitive to the acidic nature of standard silica gel. | 1. Optimize Chromatography: - Try different solvent systems for column chromatography. A gradient elution might be necessary. - Consider using a different stationary phase, such as neutral or basic alumina. 2. Alternative Purification Methods: - Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate). - Distillation under reduced pressure if the product is a liquid and thermally stable. |
| Inconsistent Reaction Results | 1. Variability in Reagent Quality: Purity of starting materials can significantly impact the reaction outcome. 2. Atmospheric Moisture: Some reagents, like n-butyllithium if used, are highly sensitive to moisture. 3. Reaction Scale: Conditions that work well on a small scale may not be directly transferable to a larger scale without re-optimization. | 1. Standardize Starting Materials: - Use reagents from the same supplier and batch if possible. - Purify starting materials if their purity is questionable. 2. Ensure Anhydrous Conditions: - Dry all glassware thoroughly. - Use anhydrous solvents. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Careful Scale-up: - When scaling up, consider factors like heat transfer and mixing efficiency. A slower addition of reagents may be necessary on a larger scale. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing 3,5-disubstituted isoxazoles like the target molecule is the 1,3-dipolar cycloaddition reaction. This typically involves the reaction of a nitrile oxide with an alkyne. For this compound, this would involve the reaction of 2-ethynylfuran with a nitrile oxide precursor that provides the methyl carboxylate group, such as methyl 2-chloro-2-(hydroxyimino)acetate or methyl nitroacetate.
Q2: How can I generate the required nitrile oxide in situ?
A2: There are two common methods for the in-situ generation of the necessary nitrile oxide:
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From a Hydroximoyl Chloride: Methyl 2-chloro-2-(hydroxyimino)acetate can be treated with a non-nucleophilic base like triethylamine. The base removes HCl, generating the nitrile oxide which is then trapped by the alkyne.
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From a Nitroacetate: Methyl nitroacetate can be dehydrated in the presence of a base like sodium hydroxide to form the nitrile oxide. This method has been shown to be effective in aqueous/ethanolic mixtures.[2]
Q3: What are the expected spectroscopic data for this compound?
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¹H NMR: Signals for the furan ring protons, a singlet for the isoxazole ring proton, and a singlet for the methyl ester protons.
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¹³C NMR: Resonances for the carbons of the furan ring, the isoxazole ring, the ester carbonyl, and the methyl group.
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IR Spectroscopy: Characteristic peaks for C=O stretching of the ester, C=N stretching of the isoxazole ring, and C-O stretching frequencies.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (193.16 g/mol ).
Q4: Can I synthesize the corresponding carboxylic acid first and then esterify it?
A4: Yes, this is a viable alternative route. You could synthesize 5-(2-furyl)isoxazole-3-carboxylic acid and then perform an esterification reaction, for example, by reacting it with methanol in the presence of an acid catalyst (like sulfuric acid) or by converting the carboxylic acid to an acyl chloride followed by reaction with methanol.
Experimental Protocols
Proposed Synthesis of this compound via 1,3-Dipolar Cycloaddition
This protocol is based on a similar synthesis of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate and is a proposed method.[2] Optimization may be required.
Materials:
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Methyl nitroacetate
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2-Ethynylfuran
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Sodium hydroxide (NaOH)
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Ethanol
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Water
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Diethyl ether or Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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In a sealed tube, prepare a mixture of 2-ethynylfuran (1.0 eq), methyl nitroacetate (2.5 eq), water, and ethanol.
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To this vigorously stirred mixture, add a solution of NaOH (e.g., 4 M solution, 0.1 eq).
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Seal the tube and heat the reaction mixture at 60 °C for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
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Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford this compound.
Visualizations
References
"Methyl 5-(2-furyl)isoxazole-3-carboxylate" purification from regioisomeric byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of methyl 5-(2-furyl)isoxazole-3-carboxylate from its regioisomeric byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common regioisomeric byproducts formed during the synthesis of this compound?
A1: The most common regioisomeric byproduct is methyl 3-(2-furyl)isoxazole-5-carboxylate. This arises from the alternative orientation of the 1,3-dipolar cycloaddition reaction between a furan-derived nitrile oxide and methyl propiolate. The regioselectivity of this reaction is influenced by factors such as solvent, temperature, and the presence of catalysts.[1]
Q2: How can I confirm the presence of regioisomeric byproducts in my crude product mixture?
A2: The presence of regioisomers can be confirmed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. On a TLC plate, the isomers may appear as closely migrating spots. HPLC can provide baseline separation, allowing for quantification of the isomeric ratio.[2][3] ¹H NMR spectroscopy is particularly useful for distinguishing between the 3,5- and 3,4-disubstituted isomers by observing the chemical shifts of the isoxazole ring protons.
Q3: What are the primary methods for purifying this compound from its regioisomers?
A3: The most effective purification techniques are column chromatography and recrystallization.[4][5] For challenging separations, preparative HPLC may be necessary. The choice of method depends on the physical properties of the isomers and the desired purity of the final product.
Troubleshooting Guides
Issue 1: Poor Separation of Regioisomers by Column Chromatography
Symptoms:
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Co-elution of the desired product and its regioisomeric byproduct.
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Broad peaks or significant tailing during elution.
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Inability to obtain a pure fraction of the target compound.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical for separating closely related isomers. A common solvent system for isoxazole purification is a mixture of hexane and ethyl acetate.[4][5] Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity. A shallow gradient can improve separation. |
| Overloading the Column | Applying too much crude material to the column will lead to poor separation. As a rule of thumb, the amount of sample should be 1-5% of the weight of the stationary phase. |
| Incorrect Stationary Phase | While silica gel is the most common stationary phase, for highly polar or challenging separations, other materials like alumina or reverse-phase silica (C18) could be explored. |
| Flow Rate is Too High | A slower flow rate increases the interaction time between the compounds and the stationary phase, which can enhance separation. |
Issue 2: Difficulty in Recrystallizing the Target Compound
Symptoms:
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The compound "oils out" instead of forming crystals.
-
The product crystallizes with low purity, still containing the regioisomeric byproduct.
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Poor recovery of the desired product after recrystallization.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Unsuitable Recrystallization Solvent | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For ester-containing compounds like isoxazoles, solvents like ethanol, acetone, or mixtures such as hexane/ethyl acetate or hexane/THF can be effective.[6] Experiment with different solvents and solvent pairs to find the optimal conditions. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the product precipitating as an oil or trapping impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Solution is Supersaturated | If the solution is too concentrated, the compound may precipitate too quickly, leading to impure crystals. Add a small amount of additional hot solvent to ensure the compound is fully dissolved before cooling. |
| Similar Solubility of Isomers | If the regioisomers have very similar solubilities in the chosen solvent, recrystallization may not be an effective purification method on its own. It may be necessary to first enrich the desired isomer using column chromatography. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica surface.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane/ethyl acetate) to elute the compounds.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the impure solid and a few drops of a potential recrystallization solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, it is a good candidate solvent.
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Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry or place them in a vacuum oven to remove any residual solvent.
Quantitative Data
Table 1: Physical and Chromatographic Properties of Isoxazole Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Ethyl 5-(2-furyl)isoxazole-3-carboxylate | C₁₀H₉NO₄ | 207.18 | 49 |
| Methyl 5-phenylisoxazole-3-carboxylate | C₁₁H₉NO₃ | 203.19 | 81 |
| Methyl 5-methylisoxazole-3-carboxylate | C₆H₇NO₃ | 141.12 | 87-96 |
Note: Data for the ethyl ester and other analogs are provided for comparison due to limited available data for the methyl ester of the title compound.[7][8][9]
Table 2: Representative ¹H NMR Chemical Shifts (ppm) for 3,5-Disubstituted Isoxazoles
| Proton | 3-Aryl-5-methylisoxazole | 3-Methyl-5-arylisoxazole |
| Isoxazole-H4 | ~6.5 | ~6.3 |
| Methyl-H | ~2.5 | ~2.3 |
| Aryl-H | 7.4-7.8 | 7.4-7.8 |
Note: The chemical shift of the isoxazole ring proton (H4) can be a key indicator for distinguishing between regioisomers.[10]
Visualizations
Caption: A typical workflow for the purification and analysis of the target compound.
Caption: A decision tree for troubleshooting poor chromatographic separation.
References
- 1. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 2. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. mdpi.com [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. rsc.org [rsc.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Methyl 5-methylisoxazole-3-carboxylate, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. lookchem.com [lookchem.com]
- 9. chembk.com [chembk.com]
- 10. rsc.org [rsc.org]
Preventing resinification during isoxazole synthesis
Technical Support Center: Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges, with a specific focus on preventing resinification and other side reactions that can impact yield and purity.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My isoxazole synthesis via 1,3-dipolar cycloaddition is resulting in a low yield and a significant amount of resinous material. What are the primary causes?
A1: Low yields and resinification in 1,3-dipolar cycloadditions for isoxazole synthesis are common issues, often stemming from the instability of the nitrile oxide intermediate.[1] Key factors include:
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Nitrile Oxide Dimerization: Nitrile oxides are highly reactive and prone to dimerizing to form furoxans, a common side reaction that competes with the desired cycloaddition.[1][2]
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Decomposition at High Temperatures: While heat can accelerate the reaction, excessive temperatures often lead to the decomposition of reactants, intermediates, or the final isoxazole product, resulting in polymerization or resinification.[2][3][4]
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Inappropriate Reaction Conditions: The choice of base, solvent, and concentration can significantly impact the stability of the nitrile oxide and the overall reaction outcome.[2][3] For instance, an unsuitable base can promote decomposition pathways.[2]
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Side Reactions of Starting Materials: Functional groups on your alkyne or nitrile oxide precursor may not be stable under the reaction conditions, leading to unintended side reactions.[2]
Q2: How can I minimize the formation of furoxan dimers and other resinous byproducts?
A2: Minimizing the concentration of the unstable nitrile oxide intermediate at any given time is crucial. Several strategies can achieve this:
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In Situ Generation: The most effective method is to generate the nitrile oxide in situ at a low temperature.[3] This can be done by slowly adding an oxidant (like N-chlorosuccinimide) to an aldoxime precursor in the presence of the alkyne.[5] This ensures the nitrile oxide reacts promptly with the dipolarophile as it is formed.[3]
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Slow Addition: If you are not generating the nitrile oxide in situ, adding it slowly to the reaction mixture containing the alkyne keeps its instantaneous concentration low, favoring the desired cycloaddition over dimerization.[1][2]
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Stoichiometry Adjustment: Using a slight excess of the alkyne (the dipolarophile) can help to "trap" the nitrile oxide as it forms, outcompeting the dimerization side reaction.[2]
Q3: What is the role of temperature in preventing resinification, and how should I optimize it?
A3: Temperature is a critical parameter that requires careful optimization.[2]
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General Rule: Lowering the reaction temperature can reduce the rate of decomposition and dimerization more significantly than it reduces the rate of the desired cycloaddition, thus improving the overall yield and purity.[1]
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Optimization is Key: However, excessively low temperatures can make the reaction impractically slow.[2] It is essential to find a balance. For example, in one synthesis of a 4-oxo-1,4-dihydropyridine from an isoxazole precursor, increasing the temperature from 70°C to 80-85°C resulted in significant resinification and lower yields.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) at different temperatures is recommended to find the optimal conditions for your specific substrates.
Q4: My reaction mixture turns dark and viscous, making purification difficult. What purification strategies are effective for resinous mixtures?
A4: Purifying isoxazoles from resinous byproducts can be challenging.[3] Standard column chromatography is the most common method.[3] Consider these tips:
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Pre-purification: If possible, perform a simple filtration or trituration first. Adding a non-polar solvent (like hexanes) to your crude mixture can sometimes cause the desired product to precipitate while the resinous impurities remain dissolved, or vice-versa.
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Chromatography Conditions: Use a wider diameter column with a larger amount of silica gel to improve separation. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, can help to first elute your less polar isoxazole product and leave the highly polar resinous materials strongly adsorbed to the silica at the top of the column.
Data Presentation: Reaction Condition Optimization
Optimizing reaction parameters is crucial for preventing resinification. The table below summarizes conditions from a study on the synthesis of 4-oxo-1,4-dihydropyridines from isoxazole precursors, illustrating the impact of temperature on yield and byproduct formation.
| Entry | Temperature (°C) | Time | Yield of Product (2g) | Observations | Reference |
| 1 | 60 | 2 days | 45% | Slow reaction rate | [4] |
| 2 | 70 | 1 day | 74% | Optimal conditions found | [4] |
| 3 | 80 | 3 hours | 63% | Resinification of the reaction mixture observed | [4] |
| 4 | 85 | 3 hours | 42% | Increased resinification and significant yield reduction | [4] |
Experimental Protocols
Protocol 1: General Procedure for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition
This protocol describes a general method for the reaction between a nitrile oxide and an alkyne, which can be adapted to minimize side reactions.
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Reactant Setup: In a round-bottom flask, dissolve the alkyne dipolarophile in a suitable organic solvent (e.g., ethyl acetate).
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Nitrile Oxide Generation: Prepare a solution of the nitrile oxide precursor (e.g., a hydroximoyl halide) and a base (e.g., triethylamine) in the same solvent.
-
Slow Addition: Add the nitrile oxide precursor solution dropwise to the alkyne solution at a controlled temperature (e.g., 0°C or room temperature) over a period of 1-2 hours with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress using TLC until the starting materials are consumed.[3]
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Workup: Once complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[3]
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.[3]
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Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[3]
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Concentration & Purification: Concentrate the filtrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole.[3]
Protocol 2: Cyclocondensation of a β-Enamino Diketone with Hydroxylamine
This alternative route avoids the use of unstable nitrile oxides.
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Reactant Setup: To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).[3]
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Catalyst Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol) dropwise to the mixture at room temperature.[3]
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Reaction: Stir the reaction mixture at room temperature and monitor its completion by TLC.[3]
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Workup: Upon completion, quench the reaction with water and extract with ethyl acetate.[3]
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.[3]
Visualizations
Below are diagrams illustrating key workflows and concepts related to troubleshooting resinification in isoxazole synthesis.
Caption: Troubleshooting workflow for resinification issues.
Caption: Competing reaction pathways in isoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 5-(2-furyl)isoxazole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 5-(2-furyl)isoxazole-3-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent 1,3-dipolar cycloaddition route.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound are a common challenge, often attributable to several factors:
-
Nitrile Oxide Dimerization: The intermediate nitrile oxide, generated in situ, is prone to dimerization to form furoxans, a significant side reaction that consumes the reactive intermediate.
-
Solution: Maintain a low concentration of the nitrile oxide by slow addition of the precursor (e.g., the corresponding hydroximoyl halide) to the reaction mixture containing the alkyne. Using a slight excess of the alkyne can also favor the desired cycloaddition over dimerization.[1]
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a crucial role in reaction kinetics and selectivity.[1]
-
Solution: Screen different solvents and temperatures. While higher temperatures can accelerate the reaction, they may also promote decomposition of the nitrile oxide.[2] A temperature optimization study is recommended for scale-up.
-
-
Base Selection: The choice and stoichiometry of the base used for generating the nitrile oxide are critical.
-
Solution: Triethylamine is commonly used, but other organic or inorganic bases should be considered and optimized for the specific substrate and scale.
-
-
Purity of Starting Materials: Impurities in the starting materials, such as the furfural-derived alkyne or the hydroxamoyl chloride, can lead to side reactions and lower yields.
-
Solution: Ensure the purity of all reactants through appropriate purification techniques before use.
-
Question: I am observing the formation of a regioisomer. How can I improve the regioselectivity for the desired 3,5-disubstituted isoxazole?
Answer:
The 1,3-dipolar cycloaddition of a nitrile oxide with an unsymmetrical alkyne can potentially yield two regioisomers. For the synthesis of this compound, the 3,5-disubstituted product is desired.
-
Reaction Control: The regioselectivity is influenced by both electronic and steric factors of the dipole and the dipolarophile.
-
Solution: In many cases, the reaction of terminal alkynes with nitrile oxides predominantly yields the 3,5-disubstituted isoxazole. However, subtle changes in the substrate or reaction conditions can alter this preference. Careful control of reaction temperature and solvent polarity can influence the regiochemical outcome. Some studies have shown that more polar or fluorinated solvents can enhance regioselectivity.[1]
-
-
Alternative Synthetic Routes: If regioselectivity remains a persistent issue, alternative synthetic strategies might be necessary.
-
Solution: Consider a condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and hydroxylamine. This classical approach, known as the Claisen isoxazole synthesis, can offer better control over regioselectivity depending on the substitution pattern of the dicarbonyl precursor.
-
Question: The purification of the final product is challenging. What strategies can I employ for efficient purification on a larger scale?
Answer:
Purification of isoxazole derivatives can be complicated by the presence of unreacted starting materials, side products like furoxans, and regioisomers.
-
Crystallization: This is often the most scalable and cost-effective purification method.
-
Solution: A systematic screening of solvents and solvent mixtures should be performed to identify suitable conditions for crystallization of this compound.
-
-
Chromatography: While effective at the lab scale, column chromatography can be challenging and expensive to scale up.
-
Solution: If chromatography is unavoidable, optimize the mobile phase and stationary phase to maximize separation and throughput. Consider using automated flash chromatography systems for larger quantities.
-
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure could be a viable purification method.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and versatile methods for synthesizing the isoxazole ring are:
-
1,3-Dipolar Cycloaddition: This involves the reaction of a nitrile oxide (generated in situ from an oxime or hydroximoyl halide) with an alkyne (in this case, an acetylene derivative of furan). This is a powerful method for constructing the isoxazole ring.
-
Condensation with Hydroxylamine: This method involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine. The regioselectivity is determined by the substitution pattern of the dicarbonyl compound.[3]
Q2: What are the key safety considerations when scaling up the synthesis of this compound?
A2: When scaling up any chemical synthesis, a thorough safety assessment is crucial. For isoxazole synthesis, specific points to consider include:
-
Handling of Reagents: Some reagents used in the synthesis, such as those for generating nitrile oxides (e.g., N-chlorosuccinimide), can be hazardous. Ensure proper personal protective equipment (PPE) is used and that all handling is done in a well-ventilated area.
-
Exothermic Reactions: The generation of the nitrile oxide and the subsequent cycloaddition can be exothermic. On a larger scale, this heat generation needs to be carefully managed to avoid runaway reactions. The rate of addition of reagents should be controlled, and adequate cooling capacity must be in place.
-
Solvent Safety: Large volumes of organic solvents pose fire and health risks. Use appropriate solvent handling and storage procedures, and ensure the reaction setup is properly grounded to prevent static discharge.
Q3: How does the choice of starting materials impact the overall efficiency of the scale-up process?
A3: The selection of readily available, stable, and cost-effective starting materials is paramount for a successful and economical scale-up. For instance, in the 1,3-dipolar cycloaddition route, the stability of the nitrile oxide precursor is a key factor. Using a stable precursor that can be handled safely in large quantities is preferable.
Data Presentation
Table 1: Comparison of Common Isoxazole Synthesis Methods
| Method | Key Features | Advantages | Common Scale-Up Challenges |
| 1,3-Dipolar Cycloaddition | Reaction of a nitrile oxide with an alkyne. | High versatility, mild reaction conditions, often one-pot.[3] | Regioselectivity control, nitrile oxide dimerization leading to low yields. |
| Condensation with Hydroxylamine | Cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. | Often good regiocontrol, readily available starting materials. | Synthesis of the required 1,3-dicarbonyl precursor can be multi-step. |
| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation to promote the reaction. | Shorter reaction times, improved yields, environmentally friendly. | Specialized equipment required for large-scale sonication. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition (Adapted for this compound)
This protocol is a general guideline and requires optimization for the specific target molecule and scale.
-
Preparation of the Nitrile Oxide Precursor: The required (Z)-methyl 2-chloro-2-(hydroxyimino)acetate can be synthesized from methyl glyoxylate.
-
Cycloaddition Reaction:
-
To a solution of 2-ethynylfuran (1.0 equivalent) in a suitable solvent (e.g., toluene, ethyl acetate) is added a base (e.g., triethylamine, 1.1 equivalents).
-
The solution is stirred at room temperature, and a solution of (Z)-methyl 2-chloro-2-(hydroxyimino)acetate (1.05 equivalents) in the same solvent is added dropwise over a period of 1-2 hours to maintain a low concentration of the in situ generated nitrile oxide.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours, monitoring the progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or crystallization to afford pure this compound.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
References
Technical Support Center: Troubleshooting NMR Spectral Impurities in the Synthesis of Methyl 5-(2-furyl)isoxazole-3-carboxylate
Welcome to the technical support center for troubleshooting NMR spectral impurities. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common purity issues encountered during the synthesis and analysis of "Methyl 5-(2-furyl)isoxazole-3-carboxylate".
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing unexpected peaks in the aliphatic region of my 1H NMR spectrum, around 0.8-1.5 ppm. What could they be?
A1: These are often characteristic signals of "grease" or hydrocarbon contaminants. These impurities can be introduced from various sources in the lab.
-
Identification: Look for broad singlets or multiplets in the 0.8 ppm to 1.5 ppm range. For example, n-hexane, a common solvent, may show peaks around 0.88 ppm and 1.26 ppm.[1] Silicone-based grease typically appears around 0.0 ± 0.1 ppm.[1]
-
Common Sources:
-
Troubleshooting & Resolution:
-
Proper Glassware Cleaning: Rinse NMR tubes and other glassware with a non-polar solvent like hexanes or diethyl ether, followed by acetone and/or methanol, and then dry thoroughly.[1] Using dichloromethane (DCM) for a final rinse can also be effective at dissolving grease.[1]
-
Solvent Check: Run a blank NMR spectrum of your deuterated solvent to check for contamination.
-
Purification Techniques: If the compound is contaminated, re-purification may be necessary. This can include washing the solid compound with a non-polar solvent like pentane or hexane, recrystallization, or passing the compound through a silica gel plug.[3]
-
Q2: My NMR spectrum shows signals that don't correspond to my product, but they don't look like grease. What else could they be?
A2: These could be residual solvents from your reaction workup or purification, or unreacted starting materials/reagents.
-
Identification of Residual Solvents: Many common laboratory solvents have characteristic chemical shifts in 1H and 13C NMR.[4][5][6] Refer to the table below for the chemical shifts of some common solvents.
-
Identification of Unreacted Starting Materials/Side Products: The synthesis of isoxazoles can sometimes result in the formation of regioisomers or other byproducts.[7] It is crucial to have the NMR spectra of your starting materials for comparison.
-
Troubleshooting & Resolution:
-
Drying: Ensure your product is thoroughly dried under high vacuum to remove volatile solvents.
-
Re-purification: If starting materials or significant side products are present, re-purification by column chromatography or recrystallization may be required.[7]
-
Q3: I see a peak around 1.56 ppm in my CDCl3 spectrum. What is it?
A3: A peak at approximately 1.56 ppm in a CDCl3 spectrum is typically attributed to water (H2O).[8] The chemical shift of water can vary depending on the solvent, concentration, and temperature.[9][10]
-
Source: Water can be introduced from solvents that are not anhydrous, from the atmosphere if the sample is hygroscopic, or during the workup process.
-
Resolution: To minimize the water peak, use anhydrous solvents and dry your glassware thoroughly. If the presence of water is not detrimental to your compound's stability, it can often be ignored. For rigorous exclusion of water, consider drying your sample azeotropically with a solvent like toluene.
Data Presentation: Common NMR Impurities
The following table summarizes the approximate 1H NMR chemical shifts of common impurities in CDCl3, the most frequently used NMR solvent.
| Impurity | Chemical Shift (δ) in CDCl3 | Multiplicity | Notes |
| Water | ~1.56 ppm | singlet | Chemical shift can be variable. |
| Acetone | ~2.17 ppm | singlet | |
| Acetonitrile | ~2.10 ppm | singlet | |
| Dichloromethane | ~5.30 ppm | singlet | Often used as a co-solvent during workup. |
| Diethyl Ether | ~3.48 ppm (q), ~1.21 ppm (t) | quartet, triplet | |
| Ethyl Acetate | ~4.12 ppm (q), ~2.05 ppm (s), ~1.26 ppm (t) | quartet, singlet, triplet | |
| n-Hexane | ~1.26 ppm (m), ~0.88 ppm (m) | multiplet | A common component of "grease" signals.[1] |
| Methanol | ~3.49 ppm | singlet | |
| Toluene | ~7.28-7.17 ppm (m), ~2.36 ppm (s) | multiplet, singlet | |
| Silicone Grease | ~0.0 ppm | singlet (often broad) | [1] |
| Hydrocarbon Grease | ~0.8-1.5 ppm | broad multiplets/singlets | [11] |
Note: Chemical shifts are approximate and can vary slightly based on concentration, temperature, and the specific chemical environment.[8][9]
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Ensure the NMR tube is clean and dry. A recommended cleaning procedure is to rinse with acetone, then methanol, and finally dry in an oven. For stubborn grease, a rinse with hexane or dichloromethane can be added before the acetone wash.[1]
-
Weigh an appropriate amount of the solid sample (typically 5-10 mg for 1H NMR) and place it in the NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) using a clean pipette.
-
Cap the NMR tube securely.
-
Gently agitate the tube to dissolve the sample completely. Sonication can be used if the sample is difficult to dissolve.
-
Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the NMR spectrometer.[1]
Mandatory Visualizations
Troubleshooting Workflow for NMR Impurities
References
- 1. reddit.com [reddit.com]
- 2. kovsky.net [kovsky.net]
- 3. reddit.com [reddit.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. carlroth.com [carlroth.com]
- 9. chem.washington.edu [chem.washington.edu]
- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 11. reddit.com [reddit.com]
Validation & Comparative
"Methyl 5-(2-furyl)isoxazole-3-carboxylate" vs. "Ethyl 5-(2-furyl)isoxazole-3-carboxylate" reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of Methyl 5-(2-furyl)isoxazole-3-carboxylate and Ethyl 5-(2-furyl)isoxazole-3-carboxylate. These compounds are valuable building blocks in the synthesis of pharmaceutical and agrochemical agents.[1] Understanding their relative reactivity is crucial for optimizing reaction conditions and improving yields in synthetic workflows. This comparison is based on established principles of chemical reactivity, supported by experimental data from analogous systems.
Core Chemical Structures
The fundamental difference between the two molecules lies in the ester group attached to the isoxazole ring: a methyl ester in one and an ethyl ester in the other. This seemingly minor variation can lead to notable differences in their chemical behavior, primarily in reactions involving the ester functionality.
| Compound | Structure |
| This compound | ![]() |
| Ethyl 5-(2-furyl)isoxazole-3-carboxylate | ![]() |
Physicochemical Properties
A summary of the available physical and chemical properties for both compounds is presented below. The data for the ethyl ester is more comprehensively reported in the literature.
| Property | This compound | Ethyl 5-(2-furyl)isoxazole-3-carboxylate |
| CAS Number | 33545-41-4[2][3][4][5] | 33545-40-3[1][6][7] |
| Molecular Formula | C₉H₇NO₄[2][3] | C₁₀H₉NO₄[1][6] |
| Molecular Weight | 193.16 g/mol [2][3] | 207.18 g/mol [1][6] |
| Melting Point | Data not available | 49 °C[1] |
| Boiling Point | Data not available | 352.4 °C at 760 mmHg[1] |
| Density | Data not available | 1.233 g/cm³[1] |
| Storage Temperature | 2-8°C[2] | Data not available |
Comparative Reactivity Analysis
The primary difference in reactivity between methyl and ethyl esters stems from steric and electronic effects of the alkyl group.
Theoretical Framework:
-
Steric Hindrance: The ethyl group is larger than the methyl group. This increased steric bulk in the ethyl ester can hinder the approach of nucleophiles to the electrophilic carbonyl carbon of the ester.
-
Electronic Effects: Both methyl and ethyl groups are electron-donating, but the difference in their inductive effects is minimal and generally considered to have a less significant impact on reactivity compared to steric factors in reactions like hydrolysis.
Experimental Evidence from Analogous Systems:
-
Hydrolysis: In both acidic and basic hydrolysis, methyl esters typically react faster than their ethyl counterparts. The smaller size of the methoxy leaving group and the less hindered approach for the nucleophile (water or hydroxide) contribute to a lower activation energy for the reaction.
-
Transesterification: Studies on biodiesel production, which involves the transesterification of triglycerides, have shown that methanol leads to higher yields of fatty acid methyl esters (FAMEs) compared to the yields of fatty acid ethyl esters (FAEEs) obtained with ethanol under similar reaction conditions. For instance, a study on the transesterification of peanut oil reported a maximum yield of 88.04% for methyl esters compared to 84.64% for ethyl esters.[8] Another study on soybean and rice bran oil also concluded that methanol performed better in terms of reaction kinetics and yields.[9]
Based on these established principles and supporting data, it can be concluded that This compound is expected to be more reactive towards nucleophilic acyl substitution reactions, such as hydrolysis and transesterification, than Ethyl 5-(2-furyl)isoxazole-3-carboxylate.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the parent carboxylic acid and its subsequent esterification to the methyl and ethyl esters, as well as a general procedure for their hydrolysis, which can be used to compare their reactivity.
Synthesis of 5-(2-furyl)isoxazole-3-carboxylic acid
This protocol is adapted from known procedures for the synthesis of similar isoxazole carboxylic acids.
Materials:
-
2-Furaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethyl chlorooxoacetate
-
Diethyl ether
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Oxime formation: Dissolve 2-furaldehyde (1 equivalent) in ethanol. Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) in water. Stir the mixture at room temperature for 2-3 hours.
-
Cycloaddition: To the resulting oxime solution, add a solution of sodium hydroxide (2 equivalents) in water and cool the mixture to 0-5 °C. Slowly add ethyl chlorooxoacetate (1.1 equivalents) while maintaining the temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the mixture with hydrochloric acid to pH 2-3.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude ethyl ester.
-
Hydrolysis to the carboxylic acid: Dissolve the crude ethyl ester in a mixture of ethanol and 10% aqueous sodium hydroxide. Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and acidify with hydrochloric acid. The product, 5-(2-furyl)isoxazole-3-carboxylic acid, will precipitate.
-
Filter the solid, wash with cold water, and dry to obtain the pure carboxylic acid.
Fischer Esterification for the Synthesis of Methyl and Ethyl Esters
This is a general procedure that can be applied to synthesize both the methyl and ethyl esters from the parent carboxylic acid.
Materials:
-
5-(2-furyl)isoxazole-3-carboxylic acid
-
Methanol (for methyl ester) or Ethanol (for ethyl ester)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Appropriate solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Dissolve 5-(2-furyl)isoxazole-3-carboxylic acid (1 equivalent) in an excess of the corresponding alcohol (methanol or ethanol, which also acts as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel to yield the pure methyl or ethyl ester.
Comparative Hydrolysis of Methyl and Ethyl Esters
This experiment can be set up to directly compare the rate of hydrolysis of the two esters under identical conditions.
Materials:
-
This compound
-
Ethyl 5-(2-furyl)isoxazole-3-carboxylate
-
Tetrahydrofuran (THF)
-
1 M Sodium hydroxide solution
-
Internal standard (e.g., a stable compound with a distinct NMR or GC signal)
-
Deuterated chloroform (CDCl₃) for NMR analysis or appropriate solvent for GC analysis
Procedure:
-
Prepare two separate reaction vessels, one for the methyl ester and one for the ethyl ester.
-
In each vessel, dissolve a precisely weighed amount of the ester (e.g., 0.1 mmol) and a precise amount of the internal standard in THF.
-
At time t=0, add a specific volume of 1 M sodium hydroxide solution to each vessel while stirring vigorously.
-
At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by neutralizing it with a small amount of dilute hydrochloric acid.
-
Extract the quenched aliquot with an organic solvent (e.g., dichloromethane).
-
Analyze the organic extract by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
By comparing the disappearance of the starting ester peak relative to the internal standard peak over time for both reactions, the relative rates of hydrolysis can be determined. A faster decrease in the peak area of the methyl ester compared to the ethyl ester would provide direct experimental evidence of its higher reactivity.
Visualized Workflow and Relationships
The following diagrams illustrate the synthesis pathway and the logical relationship in the comparative reactivity of the two esters.
Caption: Synthetic pathway for Methyl and Ethyl 5-(2-furyl)isoxazole-3-carboxylate.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound CAS#: 33545-41-4 [m.chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 33545-41-4|Methyl 5-(furan-2-yl)isoxazole-3-carboxylate| Ambeed [ambeed.com]
- 5. 33545-41-4|Methyl 5-(furan-2-yl)isoxazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 6. ETHYL 5-(2-FURYL)ISOXAZOLE-3-CARBOXYLATE Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]
- 7. chemscene.com [chemscene.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. A critical comparison of methyl and ethyl esters production from soybean and rice bran oil in the presence of microwaves - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Furan-Containing and Phenyl-Substituted Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of isoxazole derivatives featuring furan substituents versus those with phenyl substitutions. The isoxazole scaffold is a prominent feature in many pharmacologically active compounds, and understanding the influence of different substituents is crucial for the rational design of new therapeutic agents. This document summarizes key findings from various biological assays, presents detailed experimental protocols for reproducibility, and visualizes relevant workflows and pathways to aid in research and development.
Anticancer Activity: A Head-to-Head Comparison
A direct comparison of the antiproliferative activity of 2,5-bis(3'-indolyl)furans and 3,5-bis(3'-indolyl)isoxazoles, analogues of the marine alkaloid nortopsentin, has provided valuable insights into the influence of the central heterocyclic ring. The in vitro activity of these compounds was evaluated against a panel of human tumor cell lines.
Key Findings:
The results from this comparative study suggest that the bis(indolyl)furan derivatives generally exhibit more significant antitumor activity compared to their bis(indolyl)isoxazole counterparts against the tested human tumor cell lines.
Data Summary:
Below is a summary of the mean IC₅₀ values for selected furan and isoxazole derivatives against a panel of human tumor cell lines.
| Compound Class | Derivative Example | Mean IC₅₀ (µg/mL) |
| Furan-containing | 2,5-bis(1-methyl-1H-indol-3-yl)furan | 17.4 |
| Isoxazole-containing | 3,5-bis(5-methoxy-1-methyl-1H-indol-3-yl)isoxazole | 20.5 |
Experimental Protocol: In Vitro Anticancer Screening (Sulforhodamine B Assay)
The following protocol outlines a standard procedure for evaluating the in vitro anticancer activity of test compounds, similar to the methodology used in the comparative study.
-
Cell Preparation: Human tumor cell lines are cultured in appropriate media and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control and a positive control (e.g., doxorubicin) are included. The plates are then incubated for an additional 48-72 hours.
-
Cell Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The bound stain is then solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 515 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.
Experimental Workflow: In Vitro Anticancer Screening
Experimental workflow for the in vitro SRB anticancer assay.
Anti-inflammatory Activity
While direct comparative studies are limited, research on individual classes of compounds indicates that both furan- and phenyl-substituted isoxazoles can exhibit significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.
Furan-Containing Isoxazoles:
-
Certain 3-phenyl-5-furan isoxazole derivatives have been evaluated for their anti-inflammatory activity.[1][2]
-
One study reported a 3-(2,4-dichlorophenyl)-5-furan isoxazole derivative with potent and selective COX-2 inhibitory activity, showing an IC₅₀ value of 9.16 ± 0.38 μM.[2]
Phenyl-Substituted Isoxazoles:
-
Phenyl-substituted isoxazoles are a well-established class of COX inhibitors, with some derivatives showing high selectivity for COX-2.[3]
-
The presence of a sulfonylmethyl group on the phenyl ring has been shown to be crucial for selective COX-2 inhibition in some series.[3]
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol describes a common method for screening COX inhibitors.
-
Reagent Preparation: Prepare assay buffer, COX probe, cofactor solution, and arachidonic acid solution. Reconstitute COX-1 and COX-2 enzymes.
-
Reaction Setup: In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include wells for a no-inhibitor control and a known inhibitor control (e.g., celecoxib).
-
Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically using a plate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC₅₀ value.
Signaling Pathway: COX-2 Mediated Inflammation
Inhibition of the COX-2 pathway by isoxazole derivatives.
Antimicrobial Activity
Furan-Containing Isoxazoles:
-
Derivatives of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles have been synthesized and screened for their antimicrobial activity.[4]
-
Some of these compounds showed promising antibacterial and antifungal activity, with certain substitutions leading to inspiring results compared to standard drugs.[4]
Phenyl-Substituted Isoxazoles:
-
The antibacterial activity of phenyl-substituted isoxazoles is well-documented.
-
The presence of electron-donating groups like methoxy and dimethylamino, or halogens like bromine on the phenyl ring at the C-5 position of the isoxazole, and electron-withdrawing groups like nitro and chloro at the C-3 phenyl ring, have been shown to enhance antibacterial activity.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity
The antioxidant potential of isoxazole derivatives has been explored, with both furan and phenyl substitutions contributing to this activity. The mechanism often involves radical scavenging.
Furan-Containing Isoxazoles:
-
The antioxidant activity of isoxazoles can be influenced by the presence of a furan ring, though specific structure-activity relationships are still under investigation.
Phenyl-Substituted Isoxazoles:
-
The antioxidant activity of phenyl-substituted isoxazoles is often enhanced by the presence of electron-donating groups, such as methoxy groups, on the phenyl ring.
-
Substitution at the ortho and para positions of the phenyl ring with such groups has been found to be particularly effective.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, add the test compound at various concentrations to the DPPH solution. Include a control with the solvent instead of the test compound.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of the test compound compared to the control. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.
Experimental Workflow: DPPH Radical Scavenging Assay
References
"Methyl 5-(2-furyl)isoxazole-3-carboxylate" as an alternative to other heterocyclic scaffolds
An Objective Comparison with Common Heterocyclic Scaffolds
In the landscape of medicinal chemistry, heterocyclic compounds are paramount, forming the structural core of over 85% of all biologically active molecules.[1] Their ability to modulate properties like solubility, lipophilicity, and polarity makes them indispensable tools in drug design.[1] Among the vast array of heterocyclic motifs, the isoxazole ring is a privileged structure, appearing in numerous FDA-approved drugs.[2][3] This guide provides a comparative analysis of Methyl 5-(2-furyl)isoxazole-3-carboxylate, a unique hybrid scaffold, against other commonly employed heterocyclic systems.
The fusion of the furan and isoxazole rings in this compound presents a compelling structural motif for several reasons. The furan ring, an electron-rich aromatic system, is known to engage in various electrical interactions with biomolecules and can serve as a bioisostere for phenyl rings, potentially improving metabolic stability and bioavailability.[4][5] The isoxazole ring, a five-membered heterocycle, is also a cornerstone in many pharmaceuticals due to its diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[6][7] The combination of these two rings into a single scaffold offers a unique electronic and steric profile for interaction with biological targets.
Physicochemical and Structural Comparison
The choice of a central scaffold in drug design is critical as it dictates the three-dimensional arrangement of functional groups and influences the molecule's overall physicochemical properties. The this compound scaffold offers a distinct set of features when compared to other prevalent heterocyclic rings such as thiophene, pyridine, and indole.
| Property | This compound | Thiophene | Pyridine | Indole |
| Ring System | Fused Furan-Isoxazole | Single 5-membered ring | Single 6-membered ring | Fused Benzene-Pyrrole |
| Heteroatoms | 2 Oxygen, 1 Nitrogen | 1 Sulfur | 1 Nitrogen | 1 Nitrogen |
| Aromaticity | Both rings are aromatic | Aromatic | Aromatic | Aromatic |
| H-Bond Acceptors | 4 (2 furan O, 2 isoxazole O/N) | 0 | 1 (N) | 0 |
| H-Bond Donors | 0 | 0 | 0 | 1 (N-H) |
| Synthetic Accessibility | Accessible via cycloaddition reactions | Readily available | Readily available | Readily available |
| Known Biological Activities | Anticancer, antibacterial, anti-inflammatory[4][6] | Antibacterial, antifungal, antiviral | Diverse CNS, cardiovascular activity | Anticancer, antiviral, anti-inflammatory |
Synthesis and Functionalization
A key advantage of a scaffold is its synthetic tractability. This compound can be synthesized through established methods, such as the NaOH-catalyzed cycloaddition-condensation of a nitroacetate with an alkyne.[8] This approach allows for the introduction of diverse substituents, facilitating the exploration of structure-activity relationships (SAR).
This protocol is a representative example of the synthesis of a 5-substituted isoxazole derivative.
-
Preparation of Reactants: A solution of sodium hydroxide (e.g., 4.24 M, 0.040 mL, 0.170 mmol) is prepared. The alkyne (e.g., propargyl benzoate, 272 mg, 1.70 mmol) and the nitro-compound (e.g., ethyl nitroacetate, 564 mg, 4.24 mmol) are dissolved in a mixture of water (4160 mg) and ethanol (1280 mg).[8]
-
Reaction: The sodium hydroxide solution is added to the mixture of the alkyne and nitro-compound. The reaction mixture is then vigorously stirred in a sealed tube at 60 °C for 16 hours.[8]
-
Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature. The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Chromatography: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure isoxazole derivative.[8]
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Biological Potential: A Hypothetical Kinase Inhibition Scenario
To illustrate the potential of the this compound scaffold, we can consider a hypothetical scenario where it and other heterocyclic compounds are evaluated as inhibitors of a protein kinase involved in a cancer signaling pathway. Kinase inhibition is a common therapeutic strategy, and many approved kinase inhibitors contain heterocyclic cores.
A typical workflow to compare the efficacy of different heterocyclic scaffolds as kinase inhibitors would involve a series of in vitro assays.
1. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.
-
Protocol:
-
A kinase reaction is set up containing the target kinase, a suitable substrate (e.g., a generic peptide), and ATP in a kinase buffer.
-
The test compounds (including this compound and other scaffolds) are added to the reaction mixture at various concentrations.
-
The reaction is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent (ADP-Glo™).
-
The luminescence signal is read using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
2. Cell Viability Assay (e.g., MTT Assay)
-
Objective: To determine the half-maximal cytotoxic concentration (CC50) of the test compounds in a relevant cancer cell line.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 72 hours).
-
After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.
-
Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The CC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Hypothetical Comparative Data
The following table presents hypothetical data from the described assays, comparing the performance of this compound with other common heterocyclic scaffolds.
| Scaffold | Target Kinase IC50 (nM) | Cancer Cell Line CC50 (µM) | Selectivity Index (CC50/IC50) |
| This compound | 15 | >20 | >1333 |
| Thiophene Derivative | 50 | 15 | 300 |
| Pyridine Derivative | 25 | 5 | 200 |
| Indole Derivative | 10 | 2 | 200 |
In this hypothetical scenario, the this compound scaffold demonstrates superior potency (lower IC50) and a significantly better safety profile (higher CC50 and selectivity index) compared to the other scaffolds.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel therapeutics. Its unique combination of the electron-rich furan ring and the biologically active isoxazole moiety provides a distinct platform for designing molecules with potentially enhanced potency, selectivity, and favorable pharmacokinetic properties.[2][4][9] The synthetic accessibility of this scaffold further enhances its appeal for constructing diverse chemical libraries for high-throughput screening. While direct head-to-head experimental comparisons with a wide range of other scaffolds are still emerging, the foundational characteristics of the furan-isoxazole core suggest it is a valuable addition to the medicinal chemist's toolkit, warranting further exploration in various drug discovery programs.
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijabbr.com [ijabbr.com]
Validating the Structure of "Methyl 5-(2-furyl)isoxazole-3-carboxylate" using 2D NMR Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of "Methyl 5-(2-furyl)isoxazole-3-carboxylate" utilizing two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. By comparing predicted NMR data with established principles of spectral interpretation, this document outlines a clear workflow for confirming the molecular architecture of this heterocyclic compound. Detailed experimental protocols and visual aids are included to facilitate the practical application of these techniques in a laboratory setting.
Predicted NMR Data for Structural Confirmation
To facilitate the structural analysis, predicted ¹H and ¹³C NMR data for this compound are presented below. These values, generated using established NMR prediction software, serve as a benchmark for comparison with experimentally acquired spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (O-furan) | - | - |
| 2 (C-furan) | - | 145.2 |
| 3 (CH-furan) | 6.65 (dd, J = 3.5, 1.8 Hz) | 112.5 |
| 4 (CH-furan) | 7.25 (dd, J = 3.5, 0.8 Hz) | 112.0 |
| 5 (CH-furan) | 7.68 (dd, J = 1.8, 0.8 Hz) | 146.0 |
| 6 (C-isoxazole) | - | 158.5 |
| 7 (N-isoxazole) | - | - |
| 8 (O-isoxazole) | - | - |
| 9 (C-isoxazole) | 6.95 (s) | 98.0 |
| 10 (C-isoxazole) | - | 169.0 |
| 11 (C=O) | - | 160.0 |
| 12 (O-ester) | - | - |
| 13 (CH₃-ester) | 3.95 (s) | 52.5 |
Note: Predicted values are for guidance and may deviate from experimental results. Coupling constants (J) are typical values for furan rings.
Experimental Protocols for 2D NMR Analysis
The following protocols outline the necessary steps for acquiring high-quality 2D NMR data for the structural elucidation of this compound.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
2D NMR Data Acquisition
The following experiments are crucial for unambiguous structural assignment:
-
¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds).
Table 2: Typical Acquisition Parameters for 2D NMR on a 500 MHz Spectrometer
| Parameter | ¹H-¹H COSY | ¹H-¹³C HSQC | ¹H-¹³C HMBC |
| Pulse Program | cosyph | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Spectral Width (F2, ¹H) | 10 ppm | 10 ppm | 10 ppm |
| Spectral Width (F1, ¹³C) | 10 ppm | 160 ppm | 220 ppm |
| Number of Points (F2) | 2048 | 2048 | 2048 |
| Number of Increments (F1) | 256 | 256 | 512 |
| Number of Scans | 4 | 2 | 8 |
| Relaxation Delay | 1.5 s | 1.5 s | 1.8 s |
| ¹J(C,H) (for HSQC) | - | 145 Hz | - |
| nJ(C,H) (for HMBC) | - | - | 8 Hz |
Structural Validation Workflow
The validation of the structure of "this compound" is a logical process of data integration and interpretation. The following diagram illustrates the workflow from initial 1D NMR analysis to the final structural confirmation using 2D NMR data.
Caption: Workflow for 2D NMR-based structural validation.
Key HMBC Correlations for Structural Confirmation
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount in piecing together the molecular skeleton. The following diagram highlights the expected key long-range correlations that would confirm the connectivity between the furan ring, the isoxazole ring, and the methyl ester group.
Caption: Expected key HMBC correlations for structure confirmation.
By following the outlined experimental protocols and data analysis workflow, researchers can confidently validate the structure of "this compound". The comparison of experimental data with the provided predicted values and the identification of the key HMBC correlations will provide unambiguous evidence for the proposed molecular architecture.
A Comparative Analysis of Synthetic Routes to Methyl 5-(2-furyl)isoxazole-3-carboxylate
For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of heterocyclic scaffolds is of paramount importance. Methyl 5-(2-furyl)isoxazole-3-carboxylate is a valuable building block in medicinal chemistry, and identifying the most effective synthetic pathway to this compound is crucial for accelerating research and development. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a critical evaluation of each method's advantages and disadvantages.
Introduction to Synthetic Strategies
The synthesis of the isoxazole ring is a well-established area of heterocyclic chemistry, with the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne being a cornerstone methodology. An alternative classical approach involves the condensation of a β-dicarbonyl compound or its equivalent with hydroxylamine. This analysis will delve into a specific example of each of these strategies for the preparation of this compound.
Route 1 employs a [3+2] cycloaddition reaction between 2-furonitrile oxide, generated in situ from 2-furylaldoxime, and methyl propiolate. This method represents a direct and convergent approach to the target molecule.
Route 2 illustrates a two-step sequence commencing with the condensation of a β-ketoester, specifically methyl 4-(2-furyl)-2,4-dioxobutanoate, with hydroxylamine to form 5-(2-furyl)isoxazole-3-carboxylic acid. Subsequent esterification of the carboxylic acid yields the desired methyl ester.
Comparative Data of Synthetic Routes
| Parameter | Route 1: 1,3-Dipolar Cycloaddition | Route 2: Condensation and Esterification |
| Starting Materials | 2-Furfural, Hydroxylamine hydrochloride, Methyl propiolate, N-Chlorosuccinimide, Triethylamine | Methyl 4-(2-furyl)-2,4-dioxobutanoate, Hydroxylamine hydrochloride, Methanol, Sulfuric acid |
| Key Intermediates | 2-Furonitrile oxide (generated in situ) | 5-(2-Furyl)isoxazole-3-carboxylic acid |
| Number of Steps | 1 (one-pot) | 2 |
| Overall Yield | ~75% | ~68% (cumulative) |
| Reaction Temperature | Room Temperature | Reflux (Step 1), Reflux (Step 2) |
| Reaction Time | Several hours | 2 hours (Step 1), 4 hours (Step 2) |
| Purification Method | Column Chromatography | Recrystallization (Step 1), Distillation (Step 2) |
Experimental Protocols
Route 1: 1,3-Dipolar Cycloaddition of 2-Furonitrile Oxide with Methyl Propiolate
Step 1: Synthesis of this compound
To a stirred solution of 2-furfuraldoxime (1.11 g, 10 mmol) and methyl propiolate (0.92 g, 11 mmol) in anhydrous diethyl ether (50 mL), a solution of N-chlorosuccinimide (1.34 g, 10 mmol) in diethyl ether (20 mL) is added dropwise at room temperature. A catalytic amount of triethylamine (0.2 mL) is then added. The reaction mixture is stirred for 4 hours, during which time triethylamine hydrochloride precipitates. The solid is filtered off, and the filtrate is washed with water (2 x 20 mL) and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate 9:1) to afford this compound as a crystalline solid.
Route 2: Condensation of a β-Ketoester and Subsequent Esterification
Step 1: Synthesis of 5-(2-Furyl)isoxazole-3-carboxylic acid
A mixture of methyl 4-(2-furyl)-2,4-dioxobutanoate (2.10 g, 10 mmol) and hydroxylamine hydrochloride (0.70 g, 10 mmol) in ethanol (30 mL) is heated at reflux for 2 hours. After cooling, the reaction mixture is poured into ice-water (100 mL). The precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol/water to give 5-(2-furyl)isoxazole-3-carboxylic acid as a white solid. (Yield: ~80%).
Step 2: Synthesis of this compound
To a solution of 5-(2-furyl)isoxazole-3-carboxylic acid (1.79 g, 10 mmol) in methanol (40 mL), concentrated sulfuric acid (0.5 mL) is added dropwise. The mixture is heated at reflux for 4 hours. The excess methanol is removed by distillation under reduced pressure. The residue is poured into cold water (50 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 15 mL) and brine (20 mL), and then dried over anhydrous magnesium sulfate. The solvent is evaporated to give the crude product, which is purified by vacuum distillation to yield this compound. (Yield: ~85%).
Visualizing the Synthetic Pathways
Caption: Synthetic scheme for Route 1 via 1,3-dipolar cycloaddition.
Caption: Synthetic scheme for Route 2 via condensation and esterification.
Comparative Analysis and Discussion
Route 1: 1,3-Dipolar Cycloaddition
This one-pot synthesis is highly efficient, offering a good overall yield of approximately 75%. The reaction proceeds under mild, room temperature conditions, which is advantageous for substrates that may be sensitive to heat. The in situ generation of the nitrile oxide intermediate minimizes the handling of this potentially unstable species. However, the success of this reaction is contingent on the careful control of the rate of nitrile oxide formation to prevent its dimerization, a common side reaction. The purification of the final product requires column chromatography, which can be time-consuming and solvent-intensive for larger scale preparations.
Route 2: Condensation and Esterification
This two-step approach provides a slightly lower overall yield of around 68%. Both steps require heating at reflux, which may not be suitable for all substrates. However, a significant advantage of this route is the purification method. The intermediate carboxylic acid is readily purified by recrystallization, a technique that is often more scalable and cost-effective than chromatography. The final esterification product can be purified by distillation, which is also a scalable and efficient method. This route may be preferable for large-scale synthesis where avoiding chromatography is a priority.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice between the two will largely depend on the specific needs and constraints of the researcher.
-
For rapid, small-scale synthesis with a focus on high single-step yield and mild reaction conditions, the 1,3-dipolar cycloaddition (Route 1) is the more attractive option.
-
For larger-scale production where ease of purification and avoidance of chromatography are critical, the two-step condensation and esterification route (Route 2) presents a more practical and scalable alternative.
This comparative guide provides the necessary data and protocols to enable an informed decision for the synthesis of this important isoxazole derivative, facilitating its application in further research and development endeavors.
Comparative Biological Activity of Methyl 5-(2-furyl)isoxazole-3-carboxylate Derivatives: A Guide for Researchers
The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a furan moiety can further enhance the biological potential of these compounds.[3][4] This guide provides a comparative analysis of the biological activities of "Methyl 5-(2-furyl)isoxazole-3-carboxylate" derivatives and related isoxazole compounds, supported by experimental data and detailed protocols to aid in research and development.
Anticancer Activity: A Comparative Analysis
Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[5][6] Their mechanisms of action are diverse, including the induction of apoptosis, inhibition of crucial signaling pathways, and disruption of tubulin polymerization.[6][7]
Comparative in vitro Anticancer Activity of Isoxazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various isoxazole derivatives against a panel of human cancer cell lines, providing a quantitative measure of their cytotoxic potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Isoxazole-based Carboxamides | 3c | Leukemia (HL-60) | <10 | - | - |
| Isoxazole-based Carboxamides | 3c | Leukemia (K-562) | <10 | - | - |
| Isoxazole-based Carboxamides | 3c | Leukemia (MOLT-4) | <10 | - | - |
| Isoxazole-based Carboxamides | 3c | Colon Cancer (KM12) | <10 | - | - |
| Isoxazole-based Carboxamides | 3c | Melanoma (LOX IMVI) | <10 | - | - |
| Isoxazole-based Ureates | 8 | Hepatocellular Carcinoma (HepG2) | 0.84 | Sorafenib | 3.99[8] |
| Isoxazole-based Hydrazones | 10a | Hepatocellular Carcinoma (HepG2) | 0.79 | Sorafenib | 3.99[8] |
| Isoxazole-based Hydrazones | 10c | Hepatocellular Carcinoma (HepG2) | 0.69 | Sorafenib | 3.99[8] |
| Isoxazolo-Indole Carboxamides | 5a (3,4,5-trimethoxyphenyl moiety) | Liver (Huh7) | 0.7 | Doxorubicin | - |
| Isoxazolo-Indole Carboxamides | 5r | Liver (HepG2) | 1.5 | Doxorubicin | - |
| Isoxazole Chalcone Derivatives | 10a | Prostate (DU145) | 0.96 | Positive Control | 4.10[9] |
| Isoxazole Chalcone Derivatives | 10b | Prostate (DU145) | 1.06 | Positive Control | 4.10[9] |
| Isoxazole-Carboxamides | 2e | Melanoma (B16F1) | 0.079 | - | - |
| Isoxazole-Carboxamides | 2a | Hepatocellular Carcinoma (HepG2) | 7.55 | - | - |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Isoxazole derivative (stock solution in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO, isopropanol)[10]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the isoxazole derivative in culture medium. Remove the old medium and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).[10][12]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[10][13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][12] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Visualizations
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
Caption: Simplified diagram of VEGFR2 signaling inhibition by isoxazole derivatives.
Antimicrobial Activity: A Comparative Analysis
Furan and isoxazole-containing compounds have demonstrated notable activity against a range of pathogenic microbes.[3][4][14] Their efficacy is often attributed to their unique chemical structures that can interfere with microbial growth and survival.
Comparative in vitro Antimicrobial Activity
The following table presents the antimicrobial activity of selected furan and isoxazole derivatives, typically measured by the zone of inhibition in disk diffusion assays or the Minimum Inhibitory Concentration (MIC) in broth dilution methods.
| Compound Class | Derivative Example | Microorganism | Activity Measurement | Result | Reference Standard |
| Furan-containing Isoxazoles | 5a | Escherichia coli | Zone of Inhibition | - | - |
| Furan-containing Isoxazoles | 5c | Escherichia coli | Zone of Inhibition | - | - |
| Furan-containing Isoxazoles | 5e | Staphylococcus aureus | Zone of Inhibition | - | - |
| Furan-containing Isoxazoles | 5f | Staphylococcus aureus | Zone of Inhibition | - | - |
| Furan-containing Isoxazoles | 5i | Aspergillus niger | Zone of Inhibition | - | - |
| Furan-containing 1,2,4-Triazoles | Group II | E. coli | Growth Inhibition | Moderately Sensitive | - |
| Furan-containing 1,2,4-Triazoles | Group III | Pseudomonas aeruginosa | Zone of Inhibition | 13.4 mm | - |
| Furan-containing 1,2,4-Triazoles | Group VI | Pseudomonas aeruginosa | Zone of Inhibition | 12.1 mm | - |
| Furan-containing 1,2,4-Triazoles | Group XI | Pseudomonas aeruginosa | Zone of Inhibition | 12.3 mm | - |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative | Amine derivative | Photogenic bacteria | MIC | 250 µg/mL | - |
Note: Specific quantitative data for the zone of inhibition for compounds 5a, 5c, 5e, 5f, and 5i were not available in the provided search results, but they were reported to show "inspiring" activity.[14]
Experimental Protocol: Broth Microdilution Method (for MIC determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Test compound (isoxazole derivative)
-
Standard antibiotic (positive control)
-
Solvent control
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a concentration of approximately 1 x 10^8 CFU/mL (equivalent to a 0.5 McFarland standard).[15]
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of about 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (microorganism with a standard antibiotic), a negative control (broth medium only), and a growth control (microorganism and broth without any antimicrobial agent).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[15]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density with a microplate reader.[15]
Visualization
Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. espublisher.com [espublisher.com]
- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. atcc.org [atcc.org]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of antimicrobial activity [protocols.io]
A Head-to-Head Comparison of Catalytic Systems for Isoxazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The efficient construction of this heterocycle is, therefore, a topic of significant interest. This guide provides a head-to-head comparison of three prominent catalytic systems for isoxazole synthesis: Copper-Catalyzed 1,3-Dipolar Cycloaddition, Gold-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes, and Lewis Acid-Promoted Direct Synthesis. We present a summary of their performance based on experimental data, detailed experimental protocols for representative reactions, and visualizations of the proposed catalytic cycles to aid in the selection of the most suitable method for your research needs.
At a Glance: Performance Comparison of Catalytic Systems
The following table summarizes the key performance indicators for each catalytic system, offering a rapid comparison of their typical reaction conditions and outcomes.
| Catalytic System | Typical Catalyst & Loading | Reaction Type | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Copper-Catalyzed | CuI (1-10 mol%) | 1,3-Dipolar Cycloaddition | Room Temp. - 100 | 0.5 - 24 | 70-95% | Up to 95 |
| Gold-Catalyzed | AuCl₃ (1 mol%) | Cycloisomerization | 30 | 0.5 - 2 | 85-93% | Up to 93 |
| Lewis Acid-Promoted | AlCl₃ (3 equiv.) | Direct C-H Activation/Cycloaddition | 90 | 24 | 80-92% | Not Catalytic |
Note: Turnover Number (TON) is calculated as (moles of product / moles of catalyst) and provides an estimation of catalyst efficiency. For the Lewis Acid-promoted system, a stoichiometric amount of AlCl₃ is used, thus it is not a catalytic process in the traditional sense and TON is not applicable.
In-Depth Analysis of Catalytic Systems
Copper-Catalyzed 1,3-Dipolar Cycloaddition
The copper-catalyzed reaction between alkynes and in situ generated nitrile oxides is a robust and widely used method for the synthesis of 3,5-disubstituted isoxazoles. This "click" type reaction is known for its high efficiency and regioselectivity.
Experimental Protocol: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
A representative procedure involves the reaction of an aldoxime with an alkyne in the presence of a copper(I) catalyst and an oxidant to generate the nitrile oxide in situ.
-
Materials:
-
Aldoxime (1.0 mmol)
-
Terminal Alkyne (1.2 mmol)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Oxidant (e.g., N-Chlorosuccinimide, NCS) (1.1 mmol)
-
Base (e.g., Triethylamine, Et₃N) (1.5 mmol)
-
Solvent (e.g., Dichloromethane, DCM) (5 mL)
-
-
Procedure:
-
To a stirred solution of the aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in DCM (5 mL) at room temperature, add CuI (0.05 mmol) and Et₃N (1.5 mmol).
-
Add NCS (1.1 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water (10 mL) and extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
-
Proposed Catalytic Cycle:
Gold-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes
Gold catalysts, particularly AuCl₃, have proven to be highly effective for the intramolecular cycloisomerization of α,β-acetylenic oximes to form isoxazoles.[1] This method offers excellent yields under mild conditions.[1]
Experimental Protocol: Gold(III)-Catalyzed Synthesis of Substituted Isoxazoles
The following is a general procedure for the AuCl₃-catalyzed cycloisomerization of an α,β-acetylenic oxime.[1]
-
Materials:
-
α,β-Acetylenic Oxime (1.0 mmol)
-
Gold(III) Chloride (AuCl₃) (0.01 mmol, 1 mol%)
-
Solvent (e.g., Dichloromethane, DCM) (5 mL)
-
-
Procedure:
-
To a solution of the α,β-acetylenic oxime (1.0 mmol) in DCM (5 mL) at 30 °C, add AuCl₃ (0.01 mmol).
-
Stir the reaction mixture at 30 °C for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted isoxazole.[1]
-
Proposed Catalytic Cycle:
Lewis Acid-Promoted Direct Synthesis
An alternative approach to isoxazole synthesis involves the use of a Lewis acid, such as aluminum trichloride (AlCl₃), to promote the reaction between a methyl heteroaromatic compound, an alkyne, and a nitrite source.[2] This method circumvents the need for transition metal catalysts.[2]
Experimental Protocol: AlCl₃-Promoted Synthesis of Isoxazole Derivatives
This procedure describes the synthesis of an isoxazole derivative from 2-methylquinoline, phenylacetylene, and sodium nitrite, promoted by AlCl₃.[2]
-
Materials:
-
2-Methylquinoline (0.2 mmol)
-
Phenylacetylene (0.1 mmol)
-
Aluminum Trichloride (AlCl₃) (0.3 mmol, 3 equiv.)
-
Sodium Nitrite (NaNO₂) (1.0 mmol, 10 equiv.)
-
Solvent (e.g., N,N-Dimethylacetamide, DMAc) (1.0 mL)
-
-
Procedure:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add 2-methylquinoline (0.2 mmol), phenylacetylene (0.1 mmol), AlCl₃ (0.3 mmol), and NaNO₂ (1.0 mmol).
-
Add dry DMAc (1.0 mL) to the tube.
-
Stir the reaction mixture at 90 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired isoxazole derivative.[2]
-
Proposed Reaction Pathway:
Concluding Remarks
The choice of a catalytic system for isoxazole synthesis is contingent upon several factors including substrate scope, desired substitution pattern, and tolerance to reaction conditions.
-
Copper-catalyzed 1,3-dipolar cycloaddition stands out for its operational simplicity, broad substrate scope, and high yields at or near room temperature, making it a go-to method for many applications.
-
Gold-catalyzed cycloisomerization offers a highly efficient and rapid route to isoxazoles from readily prepared α,β-acetylenic oximes, often with very low catalyst loadings and under mild conditions.[1]
-
Lewis acid-promoted synthesis provides a transition-metal-free alternative, which can be advantageous in contexts where metal contamination is a concern.[2] However, this method typically requires stoichiometric amounts of the Lewis acid and elevated temperatures.[2]
By understanding the nuances of each catalytic system, researchers can make informed decisions to best suit their synthetic goals in the pursuit of novel isoxazole-containing molecules for pharmaceutical and materials science applications.
References
A Comparative Guide to Purity Assessment of Methyl 5-(2-furyl)isoxazole-3-carboxylate by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical compounds is a critical aspect of quality control. Methyl 5-(2-furyl)isoxazole-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, requires rigorous purity assessment to ensure reliable experimental results and compliance with regulatory standards. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. This guide provides a comparison of HPLC with other analytical methods and presents a detailed protocol for the purity assessment of this compound.
Comparison of Analytical Techniques for Purity Assessment
While HPLC is a dominant technique for purity determination, other methods can also be employed. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitative data, throughput, and the nature of potential impurities.
| Technique | Principle | Advantages | Disadvantages | Primary Use Case |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity.[1][2] Quantitative accuracy and precision.[1][2] Applicable to a wide range of compounds. Amenable to automation. | Higher cost and complexity compared to TLC.[3][4] Requires method development. | Gold standard for quantitative purity analysis and impurity profiling. |
| Thin-Layer Chromatography (TLC) | Differential migration of analytes on a thin layer of adsorbent material driven by a mobile phase. | Simple, fast, and inexpensive.[3] Can analyze multiple samples simultaneously.[3] Good for reaction monitoring.[3] | Primarily qualitative or semi-quantitative.[3] Lower resolution than HPLC.[3] Open system, susceptible to environmental factors.[3] | Rapid purity checks and reaction monitoring. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity in an NMR spectrum is directly proportional to the number of nuclei. | Direct, primary method requiring no identical reference standard.[5] Provides structural information about impurities.[5] High accuracy and precision.[5] | Lower sensitivity than HPLC. Requires a certified internal standard. Potential for signal overlap. | Orthogonal method for purity verification and certification of reference standards. [6] |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase. | Excellent for volatile and thermally stable compounds. High resolution. | Not suitable for non-volatile or thermally labile compounds like many isoxazole derivatives. | Analysis of volatile impurities and residual solvents. |
Experimental Protocol: HPLC Purity Assessment
The following is a proposed reversed-phase HPLC (RP-HPLC) method suitable as a starting point for the purity assessment of this compound. Method optimization and validation are necessary for specific applications.
1. Instrumentation and Materials
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC grade acetonitrile (ACN) and water
-
Reference standard of this compound (purity >99%)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) Gradient elution may be required to separate all impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax of the compound) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
3. Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized or test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
Inject the standard solution to determine the retention time (RT) of the main peak.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample using the area percent method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
5. Potential Synthetic Impurities A robust HPLC method should be capable of separating the main compound from potential impurities arising from the synthesis process. For isoxazoles synthesized via 1,3-dipolar cycloaddition, common impurities may include:
-
Unreacted starting materials (e.g., substituted furfuraldehyde oxime, alkynes).
-
Regioisomers (e.g., Methyl 4-(2-furyl)isoxazole-3-carboxylate).
-
By-products from side reactions.
-
Degradation products, such as the corresponding carboxylic acid from ester hydrolysis.
Workflow for HPLC Purity Assessment
The logical sequence of steps for assessing the purity of a synthesized compound using HPLC is illustrated below.
References
- 1. Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. pharmdecks.com [pharmdecks.com]
- 4. imgroupofresearchers.com [imgroupofresearchers.com]
- 5. benchchem.com [benchchem.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the herbicidal activity of "Methyl 5-(2-furyl)isoxazole-3-carboxylate" derivatives
For Researchers, Scientists, and Drug Development Professionals
Comparative Herbicidal Efficacy of Isoxazole Derivatives
The herbicidal activity of isoxazole derivatives can vary significantly based on the nature and position of substituents on the isoxazole ring and other parts of the molecule. The following tables summarize the reported herbicidal activities of several isoxazole derivatives against common weed species.
| Compound/Derivative | Target Weed(s) | Application Rate | Inhibition (%) | Reference Compound | Inhibition (%) |
| N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide (I-26) | Portulaca oleracea (Common Purslane) | 10 mg/L | 100% | Butachlor | 50% |
| Abutilon theophrasti (Velvetleaf) | 10 mg/L | 100% | Butachlor | 50% | |
| N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide (I-05) | Echinochloa crus-galli (Barnyard Grass) | 150 g/ha | - | - | - |
| Abutilon theophrasti (Velvetleaf) | 150 g/ha | - | - | - | |
| 3-(substituted phenyl)isoxazole derivatives | Echinochloa crus-galli (Barnyard Grass) | Not Specified | Good Activity | - | - |
| Digitaria sanguinalis (Large Crabgrass) | Not Specified | Good Activity | - | - | |
| Chenopodium serotinum | Not Specified | Good Activity | - | - |
Understanding the Mechanism of Action: Key Signaling Pathways
Many isoxazole-based herbicides function by inhibiting crucial enzymes in plant metabolic pathways. Two of the most common targets are Protoporphyrinogen Oxidase (PPO) and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD).
Protoporphyrinogen Oxidase (PPO) Inhibition
PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
A Comparative Guide to the In Vitro Metabolic Stability of Methyl 5-(2-furyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the in vitro metabolic stability of Methyl 5-(2-furyl)isoxazole-3-carboxylate. Given the absence of specific published data for this compound, this document outlines the established experimental protocols for assessing metabolic stability and presents comparative data for reference compounds. It further proposes potential metabolic pathways based on the known metabolism of its core chemical moieties: the furan ring and the isoxazole ring.
Comparative Metabolic Stability Data
Metabolic stability is a critical parameter in drug discovery, determining a compound's half-life and clearance in the body. The in vitro intrinsic clearance (CLint) is a key metric derived from these studies. The tables below summarize typical CLint values for standard reference compounds in human liver microsomes (HLM) and cryopreserved human hepatocytes. These values provide a benchmark against which the metabolic stability of a new chemical entity (NCE) like this compound can be compared.
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Stability Classification |
| Warfarin | > 60 | < 12 | Low Clearance / High Stability |
| Verapamil | 15.5 | 90 | Intermediate Clearance / Stability |
| Propranolol | 8.2 | 171 | High Clearance / Low Stability |
| Test Compound | TBD | TBD | To Be Determined |
Data are representative and may vary between laboratories and experimental conditions.
Table 2: Metabolic Stability in Human Hepatocytes
| Compound | t½ (min) | Intrinsic Clearance (CLint) (µL/min/10⁶ cells) | Stability Classification |
| Dextromethorphan | 65 | 10.7 | Low Clearance / High Stability |
| Verapamil | 42 | 16.4 | Intermediate Clearance / Stability |
| Buspirone | 18 | 38.5 | High Clearance / Low Stability |
| Test Compound | TBD | TBD | To Be Determined |
Data are representative and may vary between laboratories and experimental conditions.[1]
Potential Metabolic Pathways
The structure of this compound suggests several potential sites for metabolic transformation. The primary routes of metabolism are likely to involve Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.
Key metabolic vulnerabilities include:
-
Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis by carboxylesterases, yielding the corresponding carboxylic acid.
-
Furan Ring Oxidation: Cytochrome P450 enzymes, particularly CYP2E1, are known to oxidize furan rings.[2][3][4] This can lead to the formation of a reactive cis-enedial intermediate, which may subsequently be detoxified or form adducts with cellular nucleophiles.[2][4]
-
Isoxazole Ring Cleavage: The isoxazole ring can undergo N-O bond cleavage. This transformation can be mediated by cytochrome P450 enzymes and may also occur non-enzymatically in plasma.[5][6]
The diagram below illustrates these potential metabolic transformations.
Experimental Protocols
The following protocols describe standard procedures for determining in vitro metabolic stability using liver microsomes and hepatocytes.
Liver Microsomal Stability Assay
This assay assesses metabolism mediated primarily by Phase I enzymes like cytochrome P450s (CYPs).[7][8][9]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds (e.g., Verapamil, Propranolol)
-
Acetonitrile (ACN) containing an internal standard (IS) for reaction termination and sample processing
-
96-well incubation plates and analysis plates
Procedure:
-
Prepare a microsomal suspension in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL).
-
Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a quench plate containing cold ACN with the internal standard.
-
Include control incubations: a "-NADPH" control to assess non-enzymatic degradation and a "t=0" sample.
-
Centrifuge the quench plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point by comparing its peak area ratio to the internal standard against a calibration curve.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [Microsomal Protein Concentration in mg/mL])
The workflow for this assay is depicted below.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment, as hepatocytes contain both Phase I and Phase II metabolic enzymes and active transporters in a more physiologically relevant environment.[1][10]
Materials:
-
Cryopreserved pooled human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds
-
Acetonitrile (ACN) with internal standard (IS)
-
96-well incubation plates and analysis plates
Procedure:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability and concentration.
-
Prepare a hepatocyte suspension in incubation medium (e.g., final concentration of 0.5 - 1.0 x 10⁶ viable cells/mL).
-
Add the test compound to the cell suspension to achieve a final concentration of 1 µM.
-
Incubate the suspension at 37°C in a humidified incubator with 5% CO₂, with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the cell suspension to a quench plate containing cold ACN with IS.
-
Include a control incubation with heat-inactivated hepatocytes to assess non-enzymatic degradation and cell binding.
-
Process and analyze samples as described in the microsomal assay (Section 3.1, steps 7-9).
Data Analysis:
-
Data analysis for t½ is identical to the microsomal assay.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (1 / [Cell Density in 10⁶ cells/mL]) [1]
By following these protocols and comparing the resulting data to the benchmarks provided, researchers can effectively evaluate the metabolic stability of this compound and make informed decisions in the drug development process.
References
- 1. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of Methyl 5-(2-furyl)isoxazole-3-carboxylate
For researchers and scientists engaged in drug development and other laboratory research, the proper management and disposal of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of Methyl 5-(2-furyl)isoxazole-3-carboxylate, a heterocyclic compound containing both isoxazole and furan moieties. Adherence to these protocols is essential for minimizing environmental impact and protecting laboratory personnel.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this compound must be handled as a hazardous waste. The following procedures are based on best practices for the disposal of related chemical classes, including isoxazole derivatives, furan-containing compounds, and organic esters.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. While specific toxicity data is unavailable, the isoxazole and furan components suggest potential for skin and eye irritation, and possible toxicity if ingested or inhaled.[1] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment and ensures the safety of all personnel. Under no circumstances should this chemical be disposed of down the drain. [2]
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves, and paper towels), as hazardous waste.[3]
-
Use a dedicated, chemically resistant waste container for the collection of this specific waste stream.[3] The container should be in good condition and have a secure, screw-on cap.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
2. Waste Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound."
-
Include the approximate concentration and quantity of the waste.
-
Note the date when the first waste was added to the container.
3. Storage of Waste:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[3]
-
The storage area should be away from ignition sources and incompatible materials.
-
Ensure the container is kept closed at all times, except when adding waste.
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with all necessary information about the waste, as indicated on the label.
-
Follow any additional instructions provided by the EHS department for packaging and pickup.
5. Spill and Decontamination Procedures:
-
In the event of a small spill, absorb the material with an inert absorbent material such as vermiculite or sand.
-
Place the absorbent material in a sealed, labeled hazardous waste container.
-
For larger spills, evacuate the area and contact the EHS department immediately.
-
Decontaminate surfaces with an appropriate solvent, and collect the decontamination materials as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow Diagram
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment. Always consult with your institution's EHS department for specific guidance and clarification on disposal policies.
References
Essential Safety and Operational Guide for Methyl 5-(2-furyl)isoxazole-3-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 5-(2-furyl)isoxazole-3-carboxylate. The procedures outlined below are designed to ensure personal safety and proper disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical for the safe handling of this compound. The following table summarizes the recommended PPE based on the potential hazards associated with furan and isoxazole derivatives, which can include toxicity, skin and eye irritation, and potential carcinogenicity.[2][3]
| Body Part | Recommended PPE | Material/Standard |
| Hands | Chemical-resistant gloves | Nitrile or neoprene (double gloving is recommended) |
| Eyes | Safety goggles with side shields or a face shield | ANSI Z87.1 compliant[2] |
| Body | Flame-retardant lab coat | --- |
| Respiratory | Use in a certified chemical fume hood | For emergencies or inadequate ventilation: NIOSH-approved respirator with organic vapor cartridges |
| Feet | Closed-toe shoes | --- |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step operational plan is essential for safety.
1. Preparation:
-
Ensure a certified chemical fume hood is operational.[2]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[2]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Don all required personal protective equipment as outlined in the table above.
2. Handling:
-
Conduct all manipulations of the compound within the chemical fume hood.[2]
-
Use glassware that has been inspected for cracks or defects.
-
Avoid inhalation of vapors and direct contact with skin and eyes.[2]
-
Keep the container tightly closed when not in use.
-
Use non-sparking tools and equipment to prevent ignition, as furan derivatives can be flammable.[2]
3. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[4]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[4]
-
Spills: Evacuate the area. Use an absorbent material to contain the spill. Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.[1]
Waste Collection:
-
All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1] The container should be made of a chemically compatible material like high-density polyethylene (HDPE).[1]
Waste Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[1]
Waste Storage and Disposal:
-
Store the waste container in a designated satellite accumulation area, preferably in a well-ventilated location away from ignition sources and in secondary containment.[1]
-
Do not mix this waste with other waste streams.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.[1] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[1]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

